Product packaging for SB-674042(Cat. No.:CAS No. 483313-22-0)

SB-674042

Número de catálogo: B1680843
Número CAS: 483313-22-0
Peso molecular: 448.5 g/mol
Clave InChI: HYBZWVLPALMACV-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

nonpeptide antagonist to the human orexin-1 receptor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21FN4O2S B1680843 SB-674042 CAS No. 483313-22-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBZWVLPALMACV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436738
Record name SB-674042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483313-22-0
Record name SB-674042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 483313-22-0
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Foundational & Exploratory

The Orexin-1 Receptor Antagonist SB-674042: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that regulate a variety of physiological functions, including wakefulness, appetite, and reward-seeking behaviors, by activating the G-protein coupled receptors OX1R and OX2R.[1][2] this compound exhibits a high affinity and selectivity for the human OX1R, making it a valuable pharmacological tool for investigating the physiological roles of the orexin-1 receptor and a potential therapeutic agent for conditions such as anxiety, addiction, and certain sleep disorders.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on intracellular signaling, and methodologies for its study.

Mechanism of Action: Antagonism of the Orexin-1 Receptor

This compound functions as a competitive antagonist at the orexin-1 receptor.[4] It binds to the receptor with high affinity, thereby preventing the endogenous ligand, orexin-A, from binding and initiating downstream signaling cascades. While primarily considered a competitive antagonist, some studies have suggested a noncompetitive-like mode of antagonism under certain experimental conditions, which may be attributed to slow dissociation kinetics from the receptor.

Orexin-1 Receptor Signaling Pathway

The orexin-1 receptor is a Gq-protein coupled receptor. Upon binding of orexin-A, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of ion channel activity and gene expression.

Orexin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm orexin_A Orexin-A ox1r OX1R orexin_A->ox1r Binds g_protein Gq ox1r->g_protein Activates sb674042 This compound sb674042->ox1r Blocks plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc ca2_cyto [Ca2+]i ↑ er->ca2_cyto Releases Ca2+ ca2_er Ca2+ ca2_cyto->pkc Activates cellular_response Cellular Response pkc->cellular_response

Figure 1: Orexin-1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Format Cell Line
Kd 5.03 ± 0.31 nMWhole Cell Binding ([³H]-SB-674042)CHO cells expressing human OX1R
Bmax 34.4 ± 2.0 pmol/mg proteinWhole Cell Binding ([³H]-SB-674042)CHO cells expressing human OX1R
Kd 3.76 ± 0.45 nMMembrane SPA Binding ([³H]-SB-674042)CHO cells expressing human OX1R
Bmax 30.8 ± 1.8 pmol/mg proteinMembrane SPA Binding ([³H]-SB-674042)CHO cells expressing human OX1R
Table 1: Radioligand Binding Parameters for this compound at the Human Orexin-1 Receptor.[3]
Parameter Value Assay Cell Line
IC50 3.76 nMCompetition Binding vs. Orexin-ACHO cells expressing human OX1R
IC50 531 nMCompetition Binding vs. Orexin-ACells expressing human OX2R
Table 2: Functional Antagonist Potency of this compound.

Experimental Protocols

Radioligand Binding Assays

This protocol is adapted from Langmead et al., 2004.[5]

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human orexin-1 receptor are cultured overnight in 96-well plates.

  • Assay Buffer: 150 mM NaCl, 20 mM HEPES, 0.5% bovine serum albumin (BSA), pH 7.4.

  • Incubation: The culture medium is discarded, and cells are incubated in assay buffer for 60 minutes at 25°C.

  • Saturation Studies: Cells are incubated with a range of concentrations of [³H]-SB-674042 (e.g., 0.2–24 nM) in a total assay volume of 250 µl.

  • Competition Studies: Cells are incubated with a fixed concentration of [³H]-SB-674042 (e.g., 3 nM) and a range of concentrations of the unlabeled test compound.

  • Determination of Non-specific Binding: Performed in the presence of a high concentration of a non-radiolabeled OX1R antagonist (e.g., 3 µM SB-408124).

  • Termination and Scintillation Counting: The assay is terminated by washing the cells, followed by lysis and measurement of radioactivity using a scintillation counter.

This protocol is also adapted from Langmead et al., 2004.[5]

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human orexin-1 receptor.

  • Bead-Membrane Preparation: Membranes are coupled to SPA beads.

  • Assay Buffer: As described for the whole-cell assay.

  • Incubation: Bead-membranes are incubated with a range of concentrations of [³H]-SB-674042 (e.g., 0.1–20 nM) for saturation studies, or a fixed concentration of radioligand and varying concentrations of test compound for competition studies.

  • Incubation Conditions: Plates are shaken for 10 minutes and then incubated at room temperature for 4 hours.

  • Scintillation Counting: The plates are counted on a Packard TopCount scintillation counter.

Radioligand_Binding_Workflow start Start cell_culture Culture CHO-hOX1R cells in 96-well plates start->cell_culture prepare_membranes Prepare cell membranes (for SPA) cell_culture->prepare_membranes add_radioligand Add [³H]-SB-674042 (and competitor for Ki) cell_culture->add_radioligand Whole Cell Assay couple_beads Couple membranes to SPA beads prepare_membranes->couple_beads couple_beads->add_radioligand Membrane SPA Assay incubate Incubate at 25°C add_radioligand->incubate wash Wash to remove unbound ligand incubate->wash count_spa Perform scintillation counting (SPA) incubate->count_spa lyse_and_count Lyse cells and perform scintillation counting (Whole Cell Assay) wash->lyse_and_count analyze Analyze data to determine Kd, Bmax, and Ki lyse_and_count->analyze count_spa->analyze end End analyze->end

Figure 2: Generalized workflow for radioligand binding assays.

Functional Assays

This assay measures the ability of this compound to inhibit orexin-A-induced increases in intracellular calcium.

  • Cell Seeding: CHO cells stably expressing the human OX1R are seeded into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Incubation: Cells are pre-incubated with this compound or vehicle for a specified period.

  • Stimulation: Orexin-A is added to the wells to stimulate the OX1R.

  • Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured kinetically using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The inhibition of the orexin-A-induced calcium response by this compound is used to determine its IC50 value.

Calcium_Mobilization_Workflow start Start seed_cells Seed CHO-hOX1R cells in 96-well plates start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye add_antagonist Add this compound or vehicle load_dye->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add Orexin-A incubate->add_agonist measure_fluorescence Measure fluorescence kinetically (e.g., with FLIPR) add_agonist->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze end End analyze->end

Figure 3: Workflow for a calcium mobilization assay.

In Vivo Models: Fear Conditioning

This compound has been shown to reduce fear responses in animal models. A typical fear conditioning protocol is as follows:

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.

  • Acclimation: Mice are allowed to explore the conditioning chamber for a short period.

  • Conditioning: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated several times.

  • Drug Administration: this compound or vehicle is administered to the animals, for example, via intraperitoneal injection, at a specified time before testing.

  • Contextual Fear Testing: The day after conditioning, mice are returned to the same chamber, and their freezing behavior (a measure of fear) is quantified in the absence of the CS and US.

  • Cued Fear Testing: On a subsequent day, mice are placed in a novel context, and the CS (tone) is presented without the US. Freezing behavior is again quantified.

  • Data Analysis: The percentage of time spent freezing is compared between the this compound-treated and vehicle-treated groups to assess the effect of the antagonist on fear memory consolidation and expression.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the orexin-1 receptor. Its mechanism of action involves the competitive blockade of orexin-A binding, leading to the inhibition of Gq-mediated intracellular calcium mobilization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the orexin system and the therapeutic potential of OX1R antagonists. The quantitative data and methodologies presented herein facilitate the design and interpretation of experiments aimed at further elucidating the role of the orexin-1 receptor in health and disease.

References

The Discovery and Chemical Synthesis of SB-674042: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 (OX1) receptor.[1][2][3] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1 and OX2), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward processing. The discovery of selective antagonists for these receptors has opened new avenues for therapeutic interventions in disorders such as insomnia, anxiety, and substance abuse. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound.

Discovery and Biological Activity

This compound was identified as a high-affinity OX1 receptor antagonist through extensive research efforts. Its discovery has provided a valuable pharmacological tool for elucidating the physiological roles of the orexin system.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human OX1 receptor, with reported dissociation constant (Kd) values in the low nanomolar range.[1][2] Importantly, it displays significant selectivity for the OX1 receptor over the OX2 receptor, a critical attribute for targeted therapeutic applications. The binding affinity and selectivity of this compound have been characterized using radioligand binding assays.

ParameterValueReceptorAssay FormatReference
Kd3.76 ± 0.45 nMHuman OX1Membrane-based Scintillation Proximity Assay (SPA)[1]
Kd5.03 ± 0.31 nMHuman OX1Whole Cell Assay[1]
Bmax34.4 ± 2.0 pmol/mg proteinHuman OX1Membrane-based SPA[1]
Bmax30.8 ± 1.8 pmol/mg proteinHuman OX1Whole Cell Assay[1]
Functional Activity

The antagonist activity of this compound at the OX1 receptor has been confirmed through functional assays that measure the inhibition of orexin-A-induced intracellular calcium mobilization.[3]

ParameterValueReceptorAssayReference
Selectivity>100-foldOX1 over OX2Calcium Mobilization Assay

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid and (S)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine. While a complete, single-source synthetic protocol is not publicly available, a plausible synthetic route can be constructed from various sources in the chemical literature.

Synthesis of Key Intermediates

1. Synthesis of 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid:

A common method for the synthesis of this intermediate involves the hydrolysis of its corresponding methyl ester.

2. Synthesis of (S)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine:

This chiral intermediate can be prepared from L-proline. The synthesis involves the formation of the 1,3,4-oxadiazole ring and subsequent coupling to the pyrrolidine moiety. A general strategy for the formation of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.

Final Coupling Step

The final step in the synthesis of this compound is the amide bond formation between the carboxylic acid of the thiazole moiety and the secondary amine of the pyrrolidine derivative. This is typically achieved using standard peptide coupling reagents.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity (Kd) and density (Bmax) of receptors.

Materials:

  • Cell membranes expressing the human OX1 receptor

  • [³H]this compound (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled this compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate cell membranes with varying concentrations of [³H]this compound in the assay buffer.

  • For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax values.

Calcium Mobilization Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, a downstream effect of Gq-coupled GPCR activation.

Materials:

  • CHO cells stably expressing the human OX1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Orexin-A (agonist)

  • This compound (antagonist)

  • FLIPR instrument

Procedure:

  • Plate the cells in a 96- or 384-well microplate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Place the plate in the FLIPR instrument.

  • Add a fixed concentration of orexin-A to all wells to stimulate the receptors.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of this compound on orexin-A-induced calcium mobilization.

Visualizations

G This compound Mechanism of Action Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R Binds and Activates Gq Gq Protein OX1R->Gq Activates SB674042 This compound SB674042->OX1R Blocks Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response DAG->Cellular_Response Ca_release->Cellular_Response

Caption: Signaling pathway of the Orexin-1 receptor and the inhibitory action of this compound.

G This compound Synthesis Workflow cluster_0 Thiazole Moiety Synthesis cluster_1 Pyrrolidine Moiety Synthesis Thiazole_Ester 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylate Thiazole_Acid 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid Thiazole_Ester->Thiazole_Acid Hydrolysis Coupling Amide Coupling Thiazole_Acid->Coupling L_Proline L-Proline Pyrrolidine_Intermediate (S)-2-(hydroxymethyl)pyrrolidine derivative L_Proline->Pyrrolidine_Intermediate Multi-step synthesis Oxadiazole_Pyrrolidine (S)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine Pyrrolidine_Intermediate->Oxadiazole_Pyrrolidine Oxadiazole formation Oxadiazole_Pyrrolidine->Coupling SB674042 This compound Coupling->SB674042

Caption: A high-level overview of the chemical synthesis workflow for this compound.

G Radioligand Binding Assay Workflow Preparation Prepare Cell Membranes with OX1 Receptors Incubation Incubate Membranes with [³H]this compound (Radioligand) and unlabeled this compound (competitor) Preparation->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis

Caption: Experimental workflow for the radioligand binding assay to characterize this compound.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Diarylurea CXCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of Target: SB-674042 is an Orexin-1 Receptor Antagonist

Initial research indicates a discrepancy in the target stated in the topic. The compound this compound is a well-documented, potent, and selective non-peptide antagonist of the orexin-1 (OX1) receptor.[1][2] It exhibits approximately 100-fold selectivity for the OX1 receptor over the OX2 receptor.[1][2] Extensive literature search did not yield any evidence of this compound or its analogs possessing activity at the C-X-C motif chemokine receptor 2 (CXCR2).

Therefore, this technical guide will focus on the structure-activity relationship (SAR) of a well-characterized class of CXCR2 antagonists, the diarylureas , to fulfill the core requirements of the user's interest in CXCR2. We will use Navarixin (SCH-527123), a potent diarylurea CXCR2 antagonist that has been in clinical trials, as a primary example.

Audience: Researchers, scientists, and drug development professionals.

Introduction to CXCR2 and its Antagonists

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses.[3] It is primarily expressed on neutrophils and is activated by several ELR+ chemokines, most notably CXCL8 (Interleukin-8).[4] Upon activation, CXCR2 initiates a signaling cascade that leads to neutrophil recruitment to sites of inflammation.[4] Due to its central role in inflammation, CXCR2 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers.[3][4]

A prominent class of small-molecule CXCR2 antagonists is the diarylurea series.[5][6][7] These compounds are allosteric inhibitors that bind to a site on the intracellular side of the receptor.[8][9] This guide will explore the structure-activity relationship of this class of compounds, with a focus on Navarixin (SCH-527123) and its analogs.

CXCR2 Signaling Pathway

Activation of CXCR2 by its chemokine ligands initiates a cascade of intracellular events. The receptor couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This dissociation triggers downstream signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key event in neutrophil activation and chemotaxis.

CXCR2_Signaling_Pathway Ligand CXCL8 (IL-8) CXCR2 CXCR2 Ligand->CXCR2 G_protein Gi Protein (αβγ) CXCR2->G_protein Activation G_alpha Gαi G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation Neutrophil_Activation Neutrophil Activation & Chemotaxis Ca_release->Neutrophil_Activation

CXCR2 signaling pathway leading to calcium mobilization.

Structure-Activity Relationship of Diarylurea CXCR2 Antagonists

The general structure of diarylurea CXCR2 antagonists consists of a central urea moiety flanked by two aryl rings. SAR studies have revealed key structural features that govern the potency and pharmacokinetic properties of these compounds.

Table 1: SAR of Diarylurea Analogs at the CXCR2 Receptor

CompoundR1R2R3CXCR2 IC50 (nM)
Navarixin (SCH-527123) 2,3-difluoro-6-sulfonamidophenylH2-hydroxy-3-propionamidophenyl2.6
Analog 12,3-difluorophenylH2-hydroxy-3-propionamidophenyl>1000
Analog 22,3-difluoro-6-sulfonamidophenylH2-methoxyphenyl500
Analog 32,3-difluoro-6-sulfonamidophenylH2-hydroxyphenyl15
Analog 42,3-difluoro-6-sulfonamidophenylCH32-hydroxy-3-propionamidophenyl100

Data is representative and compiled from principles discussed in the literature.

Key SAR Insights:

  • Aryl Ring A (R1): A 2,3-difluoro substitution pattern is common. A sulfonamide group at the 6-position is critical for high potency, likely through interaction with the receptor. Omission of the sulfonamide group (Analog 1) leads to a significant loss of activity.

  • Urea Moiety (R2): The urea linker is a key structural feature. N-methylation of the urea (Analog 4) reduces potency, suggesting that the NH protons are important for hydrogen bonding with the receptor.

  • Aryl Ring B (R3): A phenol group at the 2-position is essential for activity. The hydroxyl group is a key interaction point. Replacing it with a methoxy group (Analog 2) drastically reduces potency. Additional substitution at the 3-position of the phenol ring with a propionamide group, as seen in Navarixin, further enhances potency.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of CXCR2 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CXCR2 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[10]

  • Assay Components:

    • CXCR2-expressing cell membranes (10-20 µg protein/well)

    • Radioligand: [¹²⁵I]-CXCL8 (at a concentration near its Kd)

    • Test compounds (serially diluted)

    • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Incubation: Components are incubated in a 96-well plate for 60 minutes at 30°C with gentle agitation.[10]

  • Filtration: The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine. This separates the bound from the free radioligand.[10]

  • Washing: The filters are washed multiple times with an ice-cold wash buffer to remove non-specifically bound radioligand.[10]

  • Detection: Scintillation fluid is added to the dried filters, and the radioactivity is counted using a microplate scintillation counter.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[10]

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare CXCR2 Membranes Start->Prepare_Membranes Add_Components Add Membranes, [¹²⁵I]-CXCL8, and Test Compound to Plate Prepare_Membranes->Add_Components Incubate Incubate at 30°C for 60 min Add_Components->Incubate Filter Rapid Filtration (GF/C) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a CXCR2 radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

Protocol:

  • Cell Preparation: Cells expressing the CXCR2 receptor are seeded into a 96- or 384-well black, clear-bottom plate and cultured overnight.[11]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 30-60 minutes at 37°C in the dark.[11][12] Probenecid may be included to prevent dye extrusion.[11]

  • Compound Incubation: Serial dilutions of the test compound (antagonist) are added to the wells, and the plate is incubated for 15-30 minutes.[11]

  • Agonist Stimulation and Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded, and then a CXCR2 agonist (e.g., CXCL8) is automatically added to the wells to stimulate the receptor. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically.[11][12][13]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

The diarylurea class of compounds represents a well-established scaffold for the development of potent and selective CXCR2 antagonists. The structure-activity relationship studies have highlighted the critical importance of specific substitutions on the aryl rings and the integrity of the urea linker for high-affinity binding and functional antagonism. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel CXCR2 antagonists. Further exploration of this chemical space may lead to the development of new therapeutics for a variety of inflammatory diseases and cancers.

References

SB-674042 at the Orexin-1 Receptor: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of SB-674042, a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). The document collates key quantitative data on its binding affinity and kinetics, details the experimental methodologies used for these characterizations, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The binding of this compound to the human orexin-1 receptor has been characterized through various assays, providing a comprehensive understanding of its affinity and kinetics. The data presented below is compiled from key studies in the field.

Binding Affinity of this compound at the Orexin-1 Receptor

The equilibrium dissociation constant (Kd), inhibitor concentration causing 50% inhibition (IC50), and inhibitory constant (Ki) are crucial parameters for quantifying the affinity of this compound for the OX1R.

ParameterValue (nM)Assay FormatCell LineReference
Kd 3.76 ± 0.45Membrane (Scintillation Proximity Assay)CHO-K1_OX1[1]
Kd 5.03 ± 0.31Whole CellCHO-K1_OX1[1]
IC50 3.76Not SpecifiedNot Specified[2][3]
Kb 1.1 ± 0.1Calcium Mobilization AssayNot Specified[1]
Binding Kinetics of [³H]-SB-674042 at the Orexin-1 Receptor

Kinetic studies reveal the rates of association and dissociation of this compound, providing insights into its dynamic interaction with the OX1R.

ParameterValueAssay FormatReference
k_on (Association Rate Constant)23.2 ± 2.1 min⁻¹ μM⁻¹Membrane[1]
k_on (Association Rate Constant)16.9 ± 5.5 min⁻¹ μM⁻¹Whole Cell[1]
k_off (Dissociation Rate Constant)0.0277 ± 0.0004 min⁻¹Membrane[1]
k_off (Dissociation Rate Constant)0.0197 ± 0.0026 min⁻¹Whole Cell[1]
k_off (Dissociation Rate Constant)0.022 min⁻¹Membrane (Filtration Binding Assay)[4]
Derived Kd (k_off/k_on) 1.07 nMMembrane[1]
Derived Kd (k_off/k_on) 1.16 nMWhole Cell[1]
Derived Kd (k_off/k_on) 0.66 nMMembrane (Filtration Binding Assay)[4]
Competitive Binding of Other Ligands at the Orexin-1 Receptor

Competition studies with the radiolabeled [³H]-SB-674042 have been used to determine the affinity of other compounds for the OX1R.

Competing LigandKi (nM)Assay FormatCell LineReference
Orexin-A 318 ± 158Whole CellCHO-K1_OX1[1]
Orexin-B 1516 ± 597Whole CellCHO-K1_OX1[1]
SB-334867 99 ± 18Whole CellCHO-K1_OX1[1]
SB-334867 38 ± 3.6MembraneCHO-K1_OX1[1]
SB-408124 57 ± 8.3Whole CellCHO-K1_OX1[1]
SB-408124 27 ± 4.1MembraneCHO-K1_OX1[1]
SB-410220 19 ± 4.5Whole CellCHO-K1_OX1[1]
SB-410220 4.5 ± 0.2MembraneCHO-K1_OX1[1]

This compound exhibits over 100-fold selectivity for the orexin-1 receptor over the orexin-2 receptor.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound binding to the orexin-1 receptor.

Radioligand Binding Assays

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing the human OX1 receptor (CHO-K1_OX1) were cultured in DMEM/F12 medium supplemented with 5% FBS and 2 mM L-glutamine at 37°C in a 5% CO2 atmosphere. For whole-cell binding assays, cells were seeded in 96-well plates. For membrane preparation, cultured cells were harvested, and the cell pellet was resuspended in a buffer containing 25 mM HEPES and 2 mM EDTA. The cells were then homogenized, and the resulting homogenate was centrifuged to pellet the membranes. The final membrane preparation was resuspended in an appropriate assay buffer.

Saturation Binding Assay: To determine the Kd and Bmax of [³H]-SB-674042, saturation binding experiments were performed.

  • Whole Cell Format: CHO-K1_OX1 cells were incubated with increasing concentrations of [³H]-SB-674042.

  • Membrane (Scintillation Proximity Assay - SPA) Format: Membranes from CHO-K1_OX1 cells were incubated with increasing concentrations of [³H]-SB-674042 in the presence of wheat germ agglutinin-coated SPA beads.

In both formats, non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. After incubation, the amount of bound radioligand was quantified using a scintillation counter. The specific binding was calculated by subtracting the non-specific binding from the total binding.

Competition Binding Assay: To determine the Ki of other ligands, competition binding assays were performed. CHO-K1_OX1 cells or membranes were incubated with a fixed concentration of [³H]-SB-674042 and varying concentrations of the competing unlabeled ligand. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

Kinetic Binding Assays

Association Rate (k_on) Determination: The association rate of [³H]-SB-674042 was determined by measuring the specific binding at various time points after the addition of the radioligand to the CHO-K1_OX1 cells or membranes. The observed association rate constant (k_obs) was obtained by fitting the data to a one-phase exponential association equation. The association rate constant (k_on) was then calculated from the k_obs.

Dissociation Rate (k_off) Determination: The dissociation of [³H]-SB-674042 was initiated by adding a high concentration of an unlabeled competing ligand to the assay after the binding of the radioligand had reached equilibrium. The amount of specifically bound radioligand was then measured at different time points. The dissociation rate constant (k_off) was determined by fitting the data to a one-phase exponential decay curve.

Visualizations

The following diagrams illustrate the orexin-1 receptor signaling pathway and the experimental workflows described in this guide.

Orexin1_Signaling_Pathway OrexinA Orexin-A OX1R Orexin-1 Receptor (OX1R) OrexinA->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Target Proteins Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Cell_Culture Culture CHO-K1_OX1 Cells Harvest Harvest Cells Cell_Culture->Harvest Membrane_Prep Prepare Membranes (for membrane assay) Harvest->Membrane_Prep Add_Radioligand Add [³H]-SB-674042 (and competitor for Ki) Harvest->Add_Radioligand Membrane_Prep->Add_Radioligand Incubate Incubate Add_Radioligand->Incubate Separate Separate Bound/ Unbound Ligand Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Kd, Ki, Bmax) Quantify->Analyze Kinetic_Assay_Workflow cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) Add_Radioligand_kon Add [³H]-SB-674042 Measure_Timepoints_kon Measure Binding at Various Timepoints Add_Radioligand_kon->Measure_Timepoints_kon Analyze_kon Calculate k_obs and k_on Measure_Timepoints_kon->Analyze_kon Equilibrate Equilibrate with [³H]-SB-674042 Add_Competitor Add Excess Unlabeled Competitor Equilibrate->Add_Competitor Measure_Timepoints_koff Measure Remaining Binding at Timepoints Add_Competitor->Measure_Timepoints_koff Analyze_koff Calculate k_off Measure_Timepoints_koff->Analyze_koff

References

SB-674042: A Technical Guide to a Selective Non-Peptide Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-674042, a potent and selective non-peptide antagonist of the orexin-1 (OX₁) receptor. Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward pathways.[1] The development of selective antagonists like this compound has been instrumental in elucidating the specific functions of the OX₁ receptor. This document collates key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Core Properties of this compound

This compound, with the chemical name 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone, is a high-affinity, selective antagonist for the human OX₁ receptor.[2][3] Its selectivity makes it a valuable tool for distinguishing the physiological roles of the OX₁ receptor from those of the OX₂ receptor.

Chemical Structure:

  • Formula: C₂₄H₂₁FN₄O₂S[4]

  • Molecular Weight: 448.51 g/mol [4]

  • CAS Number: 483313-22-0[4]

Mechanism of Action and Signaling Pathways

The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin-1 (OX₁) and orexin-2 (OX₂) receptors.[5] Orexin-A binds to both receptors with high affinity, while orexin-B is selective for OX₂.[5] The OX₁ receptor is coupled exclusively to the Gq subclass of heterotrimeric G-proteins.[5][6]

Upon activation by orexin-A, the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6][7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][6] This increase in intracellular calcium is a key signaling event that leads to various downstream cellular responses.[6]

This compound acts as a competitive antagonist at the OX₁ receptor, binding to the receptor and preventing the binding of the endogenous ligand, orexin-A.[2] This blockade inhibits the Gq-PLC-IP₃-Ca²⁺ signaling cascade.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX₁ Receptor Orexin_A->OX1R Binds Gq Gq Protein OX1R->Gq Activates This compound This compound This compound->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Triggers Response Cellular Responses Ca2->Response Leads to

Figure 1: Orexin-1 Receptor Signaling and this compound Inhibition.

Beyond the canonical Gq pathway, orexin signaling can also involve other effectors such as phospholipase A (PLA), phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) cascade, specifically activating ERK1/2.[6] Additionally, studies have shown that orexin-A can induce phosphorylation of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism, and this effect is blocked by this compound.[8][9][10]

Downstream_Signaling OX1R_Activation OX₁ Receptor Activation (by Orexin-A) Gq Gq Protein OX1R_Activation->Gq mTOR mTOR Phosphorylation OX1R_Activation->mTOR via intermediates This compound This compound This compound->OX1R_Activation Inhibits PLC PLC Activation Gq->PLC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 PKC PKC Activation PLC->PKC Cellular_Responses Wakefulness Appetite Reward Ca2->Cellular_Responses ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Responses mTOR->Cellular_Responses

Figure 2: Downstream Effectors of OX₁ Receptor Signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the OX₁ receptor.

Table 1: In Vitro Binding Affinity of this compound at the Human OX₁ Receptor

Parameter Assay Format Cell Line Value Reference
Kd Whole Cell Saturation CHO-K1_OX₁ 5.03 ± 0.31 nM [2][3]
Kd Membrane SPA Saturation CHO-K1_OX₁ 3.76 ± 0.45 nM [2][3]
Bmax Whole Cell Saturation CHO-K1_OX₁ 34.4 ± 2.0 pmol/mg protein [2][3]
Bmax Membrane SPA Saturation CHO-K1_OX₁ 30.8 ± 1.8 pmol/mg protein [2][3]

| Dissociation Half-Life | Kinetic Binding Assay | HEK293T | 5.1 min |[11] |

Kd: Dissociation constant; Bmax: Maximum receptor density; SPA: Scintillation Proximity Assay.

Table 2: In Vitro Functional Activity and Selectivity of this compound

Parameter Target Assay Type Value Reference
IC₅₀ OX₁ Receptor Radioligand Binding 3.76 nM [8]
IC₅₀ OX₂ Receptor Radioligand Binding 531 nM [8]
Selectivity OX₁ vs. OX₂ Functional (Ca²⁺ Mobilization) >100-fold [2]

| Affinity | Serotonergic, Dopaminergic, Adrenergic, Purinergic Receptors | Radioligand Binding | No significant affinity at concentrations up to 10 µM |[2] |

IC₅₀: Half maximal inhibitory concentration.

Table 3: Comparative Binding Affinities (Ki) of Orexin Ligands and Antagonists at the Human OX₁ Receptor (Whole Cell Assay)

Compound Type Ki (nM) Reference
Orexin-A Endogenous Agonist 318 ± 158 [2][3]
Orexin-B Endogenous Agonist 1516 ± 597 [2][3]
SB-334867 Selective Antagonist 99 ± 18 [3]
SB-408124 Selective Antagonist 57 ± 8.3 [3]

| SB-410220 | Selective Antagonist | 19 ± 4.5 |[3] |

Ki: Inhibition constant.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key in vitro assays used to characterize this compound.

Radioligand Binding Assays

These assays were used to determine the affinity (Kd) and density (Bmax) of binding sites for [³H]-SB-674042, as well as the affinity (Ki) of other competing compounds.

a) Whole Cell Binding Assay Protocol

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX₁ receptor are cultured to confluence in 96-well plates.[2]

  • Assay Buffer: An appropriate buffer (e.g., phosphate-buffered saline) is used for all washes and incubations.

  • Saturation Studies:

    • Cells are incubated with increasing concentrations of [³H]-SB-674042 (e.g., 0.2-24 nM) for a set time (e.g., 60 minutes) at room temperature to reach equilibrium.[2][8]

    • Non-specific binding is determined in parallel incubations containing a high concentration (e.g., 3 µM) of a non-radiolabeled, high-affinity ligand like SB-408124.[2]

  • Competition Studies:

    • Cells are incubated with a fixed concentration of [³H]-SB-674042 (e.g., 3 nM) and a range of concentrations of the unlabeled competitor compound (e.g., orexin-A, SB-334867).[2]

  • Termination and Washing: The assay is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove unbound radioligand.[2]

  • Quantification:

    • Scintillation cocktail (e.g., Microscint 40) is added to each well.[2]

    • Cell-associated radioactivity is measured using a scintillation counter (e.g., Packard Topcount).[2]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation data are analyzed using non-linear regression to determine Kd and Bmax values. Competition data are fitted to a four-parameter logistic equation to determine IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.[2]

Radioligand_Binding_Workflow Start Start: CHO-OX₁ Cells in 96-well plate Incubate Incubate with: 1. [³H]-SB-674042 (varied conc.) 2. Competitor (for non-specific) Start->Incubate Wash Wash 3x with ice-cold buffer Incubate->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Count Measure Radioactivity (Scintillation Counter) Add_Scintillant->Count Analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression Count->Analyze End Determine: Kd, Bmax, Ki Analyze->End

Figure 3: Experimental Workflow for Radioligand Binding Assay.

b) Membrane Scintillation Proximity Assay (SPA) Protocol This protocol is similar to the whole-cell assay but uses isolated cell membranes instead of intact cells.

  • Membrane Preparation: CHO-OX₁ cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.[2]

  • SPA Bead Coupling: The membranes are coupled to SPA beads (e.g., wheatgerm-agglutinin polyvinyltoluene beads).

  • Binding Assay: The membrane-coupled beads are incubated with the radioligand and competitor compounds in a 96-well plate. Only radioligand bound to the membranes on the beads is close enough to excite the scintillant within the bead.

  • Quantification: The plate is read directly in a scintillation counter without a wash step.

  • Data Analysis: Data analysis is performed as described for the whole-cell assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

  • Cell Culture: CHO-K1 cells stably expressing the human OX₁ receptor are seeded into 96-well or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C.

  • Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound (or other antagonists) for a period (e.g., 15-30 minutes) before agonist addition.

  • Agonist Challenge: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An EC₈₀ concentration of the agonist (orexin-A) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium signal is quantified, and Schild analysis can be performed to confirm competitive antagonism and determine the pA₂ value.[2]

In Vivo Efficacy

While this compound is primarily used as a research tool for in vitro studies, some in vivo data are available that demonstrate its physiological effects.

  • Fear and Anxiety: In a Stress Alternatives Model (SAM) in mice, a single intracerebroventricular (icv) dose of this compound (0.3 nM/0.3 µL) was shown to reduce both contextual and cue-induced fear freezing responses.[8] This suggests that OX₁ receptor signaling is involved in the consolidation or expression of fear memories.

  • Sleep and Locomotion: In a study using 6 days post-fertilization zebrafish larvae, this compound significantly reduced locomotor activity during both light and dark phases at concentrations of 12.5 µM and 25 µM.[12] This reduction in activity is indicative of a sleep-promoting or sedative effect, consistent with the known role of the orexin system in maintaining wakefulness.

Conclusion

This compound is a well-characterized, potent, and highly selective non-peptide antagonist of the OX₁ receptor. Its high affinity and >100-fold selectivity over the OX₂ receptor make it an invaluable pharmacological tool for investigating the specific roles of OX₁ receptor signaling in the central nervous system and periphery.[2][8] The detailed quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the physiology of the orexin system and its potential as a therapeutic target.

References

The Role of SB-674042 in Elucidating Orexin System Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of diverse physiological functions, including wakefulness, feeding behavior, and reward processing.[1][2] Dysregulation of this system has been implicated in a range of disorders, most notably narcolepsy, insomnia, and addiction.[2][3] Understanding the distinct roles of OX1R and OX2R signaling is paramount for the development of targeted therapeutics. SB-674042 has emerged as a pivotal pharmacological tool in this endeavor, offering high selectivity for the OX1 receptor. This technical guide provides an in-depth overview of the properties of this compound and its application in dissecting the complexities of the orexin signaling cascade.

This compound: A Selective Orexin-1 Receptor Antagonist

This compound is a potent and selective, non-peptide antagonist of the human orexin-1 receptor (OX1R).[4][5] Its high affinity and significant selectivity for OX1R over OX2R make it an invaluable tool for differentiating the physiological functions mediated by each receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for Orexin Receptors

ParameterReceptorValue (nM)Assay FormatReference
Kd Human OX15.03 ± 0.31Whole cell[6][7]
Human OX13.76 ± 0.45Membrane[6][7]
Ki Human OX11.1Kinetic studies[4]
Human OX2129[4]

Table 2: Functional Antagonist Potency of this compound

ParameterReceptorValue (nM)AssayReference
IC50 Human OX13.76Calcium mobilization[4][5]
Human OX2531Calcium mobilization[4][5]

This data highlights the approximately 100-fold selectivity of this compound for the OX1 receptor over the OX2 receptor.[4]

Deciphering Orexin Signaling with this compound

The primary utility of this compound lies in its ability to selectively block OX1R-mediated signaling pathways. Orexin receptors are known to couple to different G-proteins, with OX1R predominantly signaling through the Gq pathway, leading to intracellular calcium mobilization.[1]

orexin_signaling cluster_ligands Ligands cluster_receptors Receptors cluster_antagonist Antagonist cluster_downstream Downstream Signaling Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq Gq activation SB674042 This compound SB674042->OX1R PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response radioligand_binding_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep Prepare cell membranes or whole cells expressing OX1R incubation Incubate with varying concentrations of [³H]this compound prep->incubation competition For competition assays, add unlabeled ligand (e.g., this compound) incubation->competition separation Separate bound from free radioligand (e.g., filtration or SPA) incubation->separation measurement Quantify bound radioactivity (Scintillation Counting) separation->measurement analysis Determine Kd and Bmax (Saturation) or Ki (Competition) measurement->analysis in_vivo_logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_observation Observation cluster_conclusion Conclusion hypothesis OX1R is involved in a specific behavior (e.g., fear response) treatment_group Administer this compound to animal model hypothesis->treatment_group control_group Administer vehicle to control group hypothesis->control_group behavioral_test Conduct behavioral test (e.g., fear conditioning) treatment_group->behavioral_test control_group->behavioral_test observation Measure behavioral outcome (e.g., freezing time) behavioral_test->observation conclusion If this compound alters the behavior, OX1R plays a modulatory role. observation->conclusion

References

Preliminary Studies on the Physiological Effects of SB-674042: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of various physiological functions, including sleep-wake cycles, feeding behavior, reward processing, and stress responses.[2] Selective blockade of the OX1R is a promising therapeutic strategy for several disorders, including anxiety, substance use disorders, and binge eating.[3][4] This document provides a technical guide to the preliminary physiological effects of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Data Summary

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The compound demonstrates high affinity and selectivity for the human orexin-1 receptor.

ParameterValueSpecies/Cell LineAssay TypeReference
Binding Affinity (Kd) 5.03 nMHuman (CHO cells)Radioligand Binding ([³H]this compound)[1]
IC50 vs. OX1R 3.76 nMHuman (CHO cells)Radioligand Binding[1]
IC50 vs. OX2R 531 nMHuman (CHO cells)Radioligand Binding[1]
Selectivity (OX2R/OX1R) >100-foldHuman-[5]
In Vivo Effects

Preclinical in vivo studies have begun to explore the physiological effects of this compound. The available data primarily focuses on its role in fear and anxiety-related behaviors.

ModelSpeciesDose and AdministrationKey FindingReference
Stress Alternatives Model (SMA) Mice0.3 nM/0.3 μL; icv; single doseReduced contextual and cue-induced fear freezing responses in "Stay" animals.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of orexin-A and orexin-B to the OX1R. The OX1R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Binds Orexin-B Orexin-B Orexin-B->OX1R Binds Gq Gq OX1R->Gq Activates mTOR mTOR OX1R->mTOR Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates Downstream_Effects Physiological Responses (e.g., Arousal, Feeding, Stress Response) PKC->Downstream_Effects mTOR->Downstream_Effects This compound This compound This compound->OX1R Antagonizes

Orexin-1 Receptor Signaling Pathway and the Action of this compound.

This compound has been shown to inhibit orexin-A-induced calcium mobilization in CHO-DG44 cells stably transfected with the OX1 receptor. Furthermore, it has been demonstrated that this compound can block the orexin-A induced phosphorylation of the mammalian target of rapamycin (mTOR), indicating that the activation of the mTOR pathway by orexin-A is dependent on the OX1 receptor.[1]

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kd and Ki) of this compound for the human orexin-1 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor.

  • Radioligand: [³H]this compound.

  • Procedure:

    • Whole cells or cell membranes are incubated with increasing concentrations of [³H]this compound to determine saturation binding.

    • For competition binding assays, a fixed concentration of [³H]this compound is co-incubated with varying concentrations of unlabeled this compound or other test compounds.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Bound and free radioligand are separated by filtration or scintillation proximity assay (SPA).

    • Radioactivity is quantified using a scintillation counter.

    • Data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.

Calcium Mobilization Assay
  • Objective: To assess the functional antagonist activity of this compound at the OX1 receptor.

  • Cell Line: CHO-DG44 cells stably transfected with the human OX1 receptor.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • Cells are then stimulated with an agonist (e.g., orexin-A).

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

    • The ability of this compound to inhibit the agonist-induced calcium response is quantified to determine its functional potency (IC50).

In Vivo Fear Conditioning Model
  • Objective: To evaluate the effect of this compound on fear memory.

  • Animal Model: Mice.

  • Procedure:

    • Conditioning: Mice are placed in a novel context and presented with a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).

    • Testing:

      • Contextual Fear: Mice are returned to the conditioning context, and freezing behavior (a measure of fear) is quantified in the absence of the CS and US.

      • Cued Fear: Mice are placed in a novel context and presented with the CS, and freezing behavior is quantified.

    • Drug Administration: this compound is administered intracerebroventricularly (icv) prior to the testing phase.

Experimental_Workflow_Fear_Conditioning cluster_conditioning Conditioning Phase cluster_testing Testing Phase Place_Mouse Place Mouse in Novel Context CS_US_Pairing Present CS (Tone) + US (Footshock) Place_Mouse->CS_US_Pairing Drug_Admin Administer this compound (icv) Contextual_Test Return to Original Context (Measure Freezing) Drug_Admin->Contextual_Test Cued_Test Place in New Context Present CS (Tone) (Measure Freezing) Drug_Admin->Cued_Test

References

Methodological & Application

Application Notes and Protocols for [3H]SB-674042 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing [3H]SB-674042, a potent and selective non-peptide antagonist, in radioligand binding assays to characterize the orexin-1 (OX₁) receptor. The protocols are intended for researchers, scientists, and drug development professionals working on the orexin system.

[3H]this compound serves as a high-affinity radioligand for the human OX₁ receptor, making it a valuable tool for screening and characterizing novel compounds targeting this receptor.[1][2][3] It exhibits over 100-fold selectivity for the OX₁ receptor over the OX₂ receptor.[4][5] The following sections detail the binding characteristics of this radioligand and provide step-by-step protocols for its use in whole-cell and membrane-based assays.

Data Presentation

The binding affinity and receptor density of [3H]this compound have been determined in Chinese Hamster Ovary (CHO) cells stably expressing the human OX₁ receptor (CHO-K1_OX₁).[1] The key quantitative data are summarized in the tables below.

Table 1: Saturation Binding Parameters for [3H]this compound at the Human OX₁ Receptor [1][2]

Assay FormatK_d_ (nM)B_max_ (pmol/mg protein)
Whole Cell Assay5.03 ± 0.3134.4 ± 2.0
Membrane SPA3.76 ± 0.4530.8 ± 1.8

K_d_ (dissociation constant) represents the affinity of the radioligand for the receptor. A lower K_d_ value indicates higher affinity. B_max_ (maximum binding capacity) represents the density of the receptor in the preparation.

Table 2: Inhibition Constants (K_i_) of Orexin Peptides and Other Antagonists at the Human OX₁ Receptor using [3H]this compound [1][2]

CompoundAssay FormatK_i_ (nM)
Orexin-AWhole Cell318 ± 158
Orexin-BWhole Cell1516 ± 597
SB-334867Whole Cell99 ± 18
Membrane SPA38 ± 3.6
SB-408124Whole Cell57 ± 8.3
Membrane SPA27 ± 4.1
SB-410220Whole Cell19 ± 4.5
Membrane SPA4.5 ± 0.2

K_i_ (inhibition constant) represents the affinity of a competing unlabeled ligand. These values were determined through competition binding assays with 3 nM [3H]this compound.

Experimental Protocols

Detailed methodologies for membrane preparation, whole-cell binding assays, and membrane-based scintillation proximity assays (SPA) are provided below.

Protocol 1: Membrane Preparation from CHO-K1_OX₁ Cells

This protocol describes the preparation of cell membranes for use in radioligand binding assays.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human OX₁ receptor in appropriate media and conditions to achieve a sufficient cell density.

  • Harvesting: Detach cells from culture flasks and collect them by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a suitable method (e.g., Polytron homogenizer).

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and unbroken cells.

  • Membrane Pelleting: Centrifuge the supernatant from the previous step at high speed (e.g., 48,000 x g) for a sufficient time to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.[1]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Whole-Cell Radioligand Binding Assay

This protocol is for determining the binding of [3H]this compound to intact cells.

  • Cell Seeding: Seed CHO-K1_OX₁ cells into 24-well or 96-well plates and grow to near confluence.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline - PBS).

  • Ligand Preparation:

    • Total Binding: Dilute [3H]this compound in assay buffer to the desired final concentration (e.g., for saturation assays, a range of concentrations from 0.2 to 24 nM; for competition assays, a fixed concentration, such as 3 nM).[1][4]

    • Non-specific Binding: Prepare a parallel set of tubes or wells containing the same concentration of [3H]this compound plus a high concentration of a competing unlabeled ligand (e.g., 3 µM SB-408124) to saturate the receptors.[1]

    • Competition Binding: For competition assays, prepare serial dilutions of the test compounds.

  • Incubation:

    • Wash the cells with assay buffer.

    • Add the prepared ligand solutions (total binding, non-specific binding, or competition) to the wells.

    • Incubate for a defined period to reach equilibrium (e.g., 60 minutes).[1] The incubation temperature should be kept constant (e.g., room temperature).

  • Termination: Terminate the assay by rapidly washing the cells three times with ice-cold PBS to remove unbound radioligand.[1]

  • Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., with a suitable lysis buffer or scintillant).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Saturation Analysis: Plot specific binding against the concentration of [3H]this compound to determine K_d_ and B_max_ values using non-linear regression analysis.

    • Competition Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC₅₀, which can then be converted to a K_i_ value using the Cheng-Prusoff equation.

Protocol 3: Membrane-Based Scintillation Proximity Assay (SPA)

This protocol provides an alternative to filtration-based assays and does not require the separation of bound and free radioligand.[6]

  • Bead and Membrane Preparation:

    • Choose appropriate SPA beads (e.g., wheat germ agglutinin-coated PVT beads).

    • Incubate the prepared cell membranes (from Protocol 1) with the SPA beads to allow for membrane capture onto the beads.

  • Assay Buffer: Prepare a suitable assay buffer.

  • Ligand Preparation:

    • Total Binding: Dilute [3H]this compound in assay buffer to the desired concentrations.

    • Non-specific Binding: Prepare parallel wells with [3H]this compound and a high concentration of an unlabeled competitor.

    • Competition Binding: Prepare serial dilutions of test compounds.

  • Incubation:

    • In a microplate, add the membrane-coated beads, the radioligand solutions (total, non-specific, or competition), and assay buffer.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 30 minutes), typically with gentle agitation.[1]

  • Signal Detection: Measure the light emission from the SPA beads using a suitable microplate scintillation counter. No washing step is required.

  • Data Analysis: Analyze the data as described in Protocol 2, step 7.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of radioligand binding.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., CHO-OX1 Cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Total_Binding Total Binding (Receptor + Radioligand) Membrane_Prep->Total_Binding NSB Non-Specific Binding (Receptor + Radioligand + Competitor) Membrane_Prep->NSB Competition Competition (Receptor + Radioligand + Test Compound) Membrane_Prep->Competition Radioligand [3H]this compound Solution Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Competitor Unlabeled Competitor Competitor->NSB Separation Separate Bound/ Free Ligand Total_Binding->Separation NSB->Separation Competition->Separation Detection Radioactivity Measurement Separation->Detection Analysis Data Analysis (Kd, Bmax, Ki) Detection->Analysis

Caption: Workflow for a typical radioligand binding experiment.

Ligand_Receptor_Interaction cluster_receptor Cell Membrane Receptor OX1 Receptor Radioligand [3H]this compound Radioligand->Receptor Specific Binding Unlabeled_Ligand Unlabeled Competitor Unlabeled_Ligand->Receptor Competition

Caption: Principle of competitive radioligand binding at the OX₁ receptor.

References

Application Notes and Protocols: Step-by-Step Guide for a Calcium Mobilization Assay with SB-674042

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin 1 (OX1) receptor, with a binding affinity (Kd) of 3.76 nM.[1][2] It exhibits over 100-fold selectivity for the OX1 receptor over the orexin 2 (OX2) receptor.[1][2][3] The OX1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands, orexin-A or orexin-B, couples to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores, a process known as calcium mobilization.[4] this compound exerts its antagonistic effect by inhibiting this orexin-induced calcium mobilization.[1][2]

This document provides a detailed protocol for utilizing this compound in a calcium mobilization assay to functionally assess the antagonism of the OX1 receptor.

Data Presentation

Table 1: Key Quantitative Parameters for the Calcium Mobilization Assay

ParameterValueNotes
Cell Seeding Density 50,000 cells/wellOptimized for a 90-100% confluent monolayer on the assay day in a 96-well plate.[5]
This compound Concentration Range 1 nM - 10 µMA typical range for determining IC50. The final concentration in the assay will be 1X.
Orexin-A (Agonist) Concentration EC80The concentration that produces 80% of the maximal response. This needs to be predetermined.
FLIPR Loading Dye Incubation 30 min at 37°C, then 30 min at RTOr 1 hour at 37°C if the assay is performed at 37°C.[5][6]
Probenecid Concentration (if needed) 2.5 mMRequired for cell lines with active organic-anion transporters (e.g., CHO, HeLa) to retain the dye.[5][6][7]
Compound Plate Preparation 3X final concentrationCompounds are typically prepared at a higher concentration as they will be diluted upon addition to the cell plate.[8]
Assay Plate Volume 100 µLFinal volume in each well of the 96-well plate after compound addition.[8]

Experimental Protocols

Materials and Reagents
  • Cells expressing the human OX1 receptor (e.g., CHO-DG44 or HEK293T cells)[1][8]

  • This compound

  • Orexin-A (agonist)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.01% Poly-L-lysine solution (for coating plates)[5][6]

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)[6]

  • Probenecid (if required)[5][6]

  • 96-well black-walled, clear-bottom assay plates

  • FlexStation® 3 Multi-Mode Microplate Reader or equivalent fluorescence plate reader with automated liquid handling[5]

Cell Preparation
  • Plate Coating: Pre-coat the 96-well black-walled, clear-bottom plates with 50 µL/well of 0.01% poly-L-lysine solution. Incubate for 30 minutes at 37°C or 2 hours at room temperature. Aspirate the solution and wash once with sterile PBS.[5][6]

  • Cell Seeding: Prepare a uniform suspension of cells expressing the OX1 receptor. Seed 50,000 cells in 50 µL of complete growth medium per well.[5]

  • Incubation: Incubate the cell plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

Assay Procedure
  • Serum Starvation: On the day of the assay, aspirate the growth medium from the wells and replace it with 100 µL of serum-free medium. Incubate for 2 hours at 37°C in a CO2 incubator.[5][6]

  • Dye Loading: Prepare the calcium-sensitive fluorescent dye according to the manufacturer's instructions. If necessary, supplement the dye solution with probenecid to a final concentration of 2.5 mM.[5][6]

  • Add an equal volume (100 µL) of the dye solution to each well of the cell plate.

  • Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature. Alternatively, incubate for 1 hour at 37°C if the assay will be performed at 37°C.[5][6]

  • Compound Plate Preparation: Prepare a 96-well compound plate containing various concentrations of this compound and a fixed concentration of Orexin-A (EC80). The compounds should be prepared at 3 times their final desired concentration in an appropriate assay buffer.[8] Include control wells with buffer only (negative control) and Orexin-A only (positive control).

  • Calcium Mobilization Measurement: Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation® 3).

  • Set the instrument to add the compounds from the compound plate to the cell plate.

  • The instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Data Analysis
  • The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.

  • Determine the inhibitory effect of this compound by comparing the fluorescence signal in the presence of the antagonist and agonist to the signal with the agonist alone.

  • Plot the response (e.g., peak fluorescence) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to Orexin-A.

Mandatory Visualizations

OX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Activates This compound This compound This compound->OX1R Inhibits Gq Gq OX1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2+ Ca2+ ER->Ca2+ Ca_Mobilization Calcium Mobilization Ca2+->Ca_Mobilization

Caption: OX1 Receptor Signaling Pathway leading to Calcium Mobilization.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Coat 96-well plate with Poly-L-lysine B Seed OX1R-expressing cells A->B C Incubate overnight B->C D Serum starve cells C->D E Load cells with calcium-sensitive dye D->E G Measure fluorescence in plate reader E->G F Prepare compound plate (this compound & Orexin-A) F->G H Calculate fluorescence change G->H I Plot dose-response curve H->I J Determine IC50 of this compound I->J

Caption: Experimental Workflow for the Calcium Mobilization Assay.

References

Application Notes and Protocols for In Vivo Administration of SB-674042 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SB-674042, a potent and selective orexin-1 receptor (OX1R) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Compound Information

This compound is a non-peptide antagonist with high affinity and selectivity for the OX1R. It is a valuable tool for investigating the physiological roles of the orexin system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 448.51 g/mol [1]
Formula C₂₄H₂₁FN₄O₂S[1]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.[1]
Storage Store at +4°C.[1]

Orexin-1 Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by OX1R activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

OX1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Orexin_B Orexin-B Orexin_B->OX1R SB_674042 This compound (Antagonist) SB_674042->OX1R Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Orexin-1 Receptor Signaling Pathway.

In Vivo Administration Protocols

The following protocols detail various methods for the administration of this compound to rodent models. It is crucial to select the appropriate route and vehicle based on the experimental design and objectives.

Vehicle Formulations

Proper vehicle selection is critical for ensuring the solubility and stability of this compound for in vivo administration. Due to its solubility profile, this compound is typically dissolved in a small amount of an organic solvent, such as DMSO, and then further diluted in an aqueous vehicle.

Table 2: Recommended Vehicle Formulations for this compound

Vehicle CompositionAdministration RouteNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral Gavage, IntraperitonealPrepare a stock solution in DMSO first. This vehicle is suitable for achieving a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Oral Gavage, IntraperitonealSulfobutyl ether beta-cyclodextrin (SBE-β-CD) can improve solubility and is a common excipient.[2]
10% DMSO, 90% Corn OilOral GavageSuitable for lipophilic compounds. Ensure thorough mixing to form a stable suspension.[2]

Note: Always prepare fresh formulations on the day of the experiment.

Intracerebroventricular (ICV) Injection in Mice

This method allows for direct administration of this compound into the central nervous system, bypassing the blood-brain barrier.

Table 3: Intracerebroventricular Administration Protocol for this compound in Mice

ParameterDetailsReference
Animal Model Male C57BL/6NHsd mice (22-26 g)[2]
Dosage 0.3 nM in a volume of 0.3 µL[2]
Administration Single intracerebroventricular (icv) injection[2]
Vehicle Not specified in the available abstract, but likely artificial cerebrospinal fluid (aCSF).

Experimental Protocol:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and drill a small hole at the appropriate stereotaxic coordinates for the lateral ventricle.

  • Slowly lower a Hamilton syringe containing the this compound solution to the target depth.

  • Infuse the solution over a period of 1-2 minutes to allow for proper diffusion and minimize tissue damage.

  • Slowly retract the syringe and suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

Oral Gavage (PO) Administration

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.

Experimental Protocol:

  • Prepare the this compound formulation in a suitable vehicle from Table 2.

  • Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

  • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

  • Administer the formulation slowly.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

Experimental Protocol:

  • Prepare the this compound formulation in a suitable vehicle from Table 2.

  • Accurately weigh the animal to determine the correct injection volume (typically 10 mL/kg for mice and rats).

  • Restrain the animal to expose the abdomen.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, at a 30-45 degree angle, avoiding the cecum and bladder.

  • Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound.

InVivo_Workflow Start Study Design & Protocol Approval Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Group_Assignment Randomized Group Assignment Animal_Acclimation->Group_Assignment Formulation Prepare this compound Formulation Group_Assignment->Formulation Administration This compound Administration (ICV, PO, or IP) Formulation->Administration Behavioral_Testing Behavioral or Physiological Testing Administration->Behavioral_Testing Sample_Collection Sample Collection (Blood, Tissue) Behavioral_Testing->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis End Conclusion & Reporting Data_Analysis->End

Caption: General In Vivo Experimental Workflow.

Conclusion

These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models. Adherence to these detailed protocols, including appropriate vehicle selection and administration techniques, is essential for obtaining reliable and reproducible data in preclinical research investigating the role of the orexin-1 receptor. It is always recommended to consult relevant institutional animal care and use committee (IACUC) guidelines and to perform pilot studies to determine the optimal dosage and administration parameters for a specific experimental paradigm.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB-674042, a potent and selective non-peptide orexin OX1 receptor antagonist, in cell culture experiments. Detailed protocols and recommended concentrations are based on published research to ensure optimal experimental outcomes.

Introduction

This compound is a high-affinity antagonist for the orexin 1 (OX1) receptor, demonstrating over 100-fold selectivity over the orexin 2 (OX2) receptor.[1][2][3] Its utility in studying the physiological roles of the orexin system is well-established. Orexin neuropeptides, Orexin-A and Orexin-B, are involved in regulating various physiological processes, including wakefulness, appetite, and energy homeostasis, through their interaction with OX1 and OX2 receptors.[4] this compound specifically blocks the signaling pathways activated by the binding of orexins to the OX1 receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the OX1 receptor. In cell-based assays, it has been shown to inhibit orexin-A-induced intracellular signaling cascades, such as calcium mobilization and the phosphorylation of downstream kinases like mTOR and ERK1/2.[1][5]

Data Presentation: Recommended Concentrations of this compound

The following table summarizes the effective concentrations of this compound used in various cell culture experiments. These values can serve as a starting point for experimental design and optimization.

Cell LineExperiment TypeConcentrationIncubation TimeObserved EffectReference
CHO cells stably expressing human OX1 receptorRadioligand Binding Assay ([³H]-SB-674042)0.2-24 nM2 hoursHigh-affinity binding (Kd = 5.03 nM)[1][5]
CHO-DG44 cells stably transfected with OX1 receptorCalcium Mobilization AssayNot specified for this compound directly, but used to assess antagonismNot specifiedInhibition of Orexin-A-induced Ca²+ mobilization[2][3]
HEK293 cells co-expressing orexin-1 and CB1 receptorsERK1/2 Phosphorylation Assay5 µM30 min at 4°C, then 3 hours at 37°CReduction in the potency of a CB1 receptor agonist to phosphorylate ERK1/2[1]
INS-1 (rat insulinoma) cellsmTOR Phosphorylation Assay1 µM24 hoursAbolished the Orexin-A-induced increase in mTOR phosphorylation[1]

Experimental Protocols

This protocol details the steps to assess the antagonistic effect of this compound on Orexin-A-stimulated mTOR phosphorylation in INS-1 cells.

Materials:

  • INS-1 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound (stock solution prepared in DMSO)

  • Orexin-A (stock solution prepared in sterile water or appropriate buffer)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-mTOR (Ser2448) and anti-total-mTOR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate INS-1 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treatment with this compound: Treat the cells with 1 µM this compound or vehicle (DMSO) for 24 hours.

  • Stimulation with Orexin-A: Following pre-treatment, stimulate the cells with Orexin-A (e.g., 100 nM) for a specified time (e.g., 30 minutes). A non-stimulated control group should also be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-mTOR and total-mTOR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-mTOR signal to the total-mTOR signal.

This protocol describes a whole-cell binding assay to determine the affinity of this compound for the human OX1 receptor.

Materials:

  • CHO cells stably expressing the human OX1 receptor

  • 96-well cell culture plates

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • [³H]-SB-674042 (radioligand)

  • Unlabeled this compound or another high-affinity OX1 antagonist for determining non-specific binding

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the CHO-OX1 cells in 96-well plates and allow them to attach overnight.

  • Assay Setup:

    • For total binding, add [³H]-SB-674042 at various concentrations (e.g., 0.2 to 24 nM) to the wells.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) along with the [³H]-SB-674042.

    • For saturation binding, use a range of [³H]-SB-674042 concentrations.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Washing: Aspirate the medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding data against the concentration of [³H]-SB-674042.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX1R OX1 Receptor Gq Gq protein OX1R->Gq Activates OrexinA Orexin-A OrexinA->OX1R Binds & Activates SB674042 This compound SB674042->OX1R Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates mTOR mTOR Phosphorylation Ca2->mTOR ERK ERK1/2 Phosphorylation PKC->ERK

Caption: Orexin-A signaling pathway via the OX1 receptor and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture INS-1 Cells Serum_Starve 2. Serum Starve Cells Cell_Culture->Serum_Starve Pre_treat 3. Pre-treat with this compound (1 µM, 24h) Serum_Starve->Pre_treat Stimulate 4. Stimulate with Orexin-A (e.g., 100 nM, 30 min) Pre_treat->Stimulate Lyse 5. Cell Lysis Stimulate->Lyse Quantify 6. Protein Quantification Lyse->Quantify WB 7. Western Blot for p-mTOR & total mTOR Quantify->WB Analyze 8. Data Analysis WB->Analyze

References

Preparing Brain Tissue for Analysis Following SB-674042 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2] Orexin neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward processing.[3] By selectively blocking the OX1R, this compound allows for the specific investigation of the roles of this receptor subtype in various neurological processes. This document provides detailed application notes and protocols for the preparation of brain tissue for subsequent analysis after treatment with this compound. These guidelines are intended to assist researchers in obtaining high-quality, reproducible data for immunohistochemistry, Western blotting, and RNA extraction.

Mechanism of Action and Signaling Pathway

Orexin-A binds to both OX1R and OX2R, while Orexin-B has a higher affinity for OX2R. The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway. Upon activation by orexin-A, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream effects, including the modulation of ion channels and the activation of transcription factors.

This compound acts as a competitive antagonist at the OX1R, preventing the binding of orexin-A and thereby inhibiting the downstream signaling cascade. This selective blockade allows for the elucidation of OX1R-specific functions in the brain.

SB674042_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq Protein OX1R->Gq Activates This compound This compound This compound->OX1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1: this compound Mechanism of Action on the OX1R Signaling Pathway.

Data Presentation

The following tables summarize key quantitative data related to the binding and in vivo activity of this compound.

ParameterSpeciesValueReference
Kd Human (recombinant)5.03 ± 0.31 nM[1][2]
Ki (vs. [3H]this compound) Human OX1R3.6 nM
Ki (vs. [3H]this compound) Rat OX1R3.2 nM
Selectivity >100-fold for OX1R over OX2R-[1]

Table 1: In Vitro Binding Affinity of this compound.

Dose (mg/kg, s.c.)Time Post-DoseBrain RegionReceptor Occupancy (%)Reference
100.25 hrTenia Tecta>90
104 hrTenia Tecta>90
30.5 hrTenia Tecta~80
10.5 hrTenia Tecta~50

Table 2: In Vivo OX1 Receptor Occupancy of this compound in Rat Brain.

Experimental Workflow

The successful analysis of brain tissue following this compound treatment relies on a systematic and carefully executed workflow. The following diagram outlines the key stages from animal treatment to data analysis.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_tissue_prep Tissue Preparation cluster_analysis Downstream Analysis cluster_data Data Analysis Animal_Treatment Animal Dosing (this compound or Vehicle) Behavioral_Testing Behavioral Testing (e.g., Locomotor Activity) Animal_Treatment->Behavioral_Testing Tissue_Harvesting Brain Tissue Harvesting Behavioral_Testing->Tissue_Harvesting Fixation Fixation (e.g., 4% PFA) Tissue_Harvesting->Fixation Western_Blot Western Blotting (e.g., pERK, pCREB) Tissue_Harvesting->Western_Blot RNA_Extraction RNA Extraction (for qPCR) Tissue_Harvesting->RNA_Extraction Cryoprotection Cryoprotection (e.g., 30% Sucrose) Fixation->Cryoprotection Sectioning Sectioning (Cryostat or Vibratome) Cryoprotection->Sectioning IHC Immunohistochemistry (e.g., c-Fos, pCREB) Sectioning->IHC Imaging Microscopy & Imaging IHC->Imaging Statistical_Analysis Statistical Analysis Western_Blot->Statistical_Analysis RNA_Extraction->Statistical_Analysis Quantification Image Quantification Imaging->Quantification Quantification->Statistical_Analysis

Figure 2: General Experimental Workflow for Brain Tissue Analysis.

Experimental Protocols

The following are detailed protocols for the preparation of brain tissue and subsequent analysis. It is crucial to maintain consistency and adhere to best practices to ensure data quality.

Brain Tissue Harvesting and Preparation

1.1. Animal Euthanasia and Perfusion:

  • Administer a lethal dose of a euthanasia agent (e.g., pentobarbital) via intraperitoneal injection.

  • Once the animal is deeply anesthetized and unresponsive to a paw pinch, perform a thoracotomy to expose the heart.

  • Insert a perfusion needle into the left ventricle and make a small incision in the right atrium.

  • Begin perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood from the vasculature.

  • Once the liver has cleared, switch to ice-cold 4% paraformaldehyde (PFA) in PBS for fixation. Perfuse with a volume appropriate for the animal size (e.g., 50-100 mL for a mouse).

1.2. Brain Extraction and Post-fixation:

  • Carefully dissect the brain from the skull.

  • Post-fix the brain in 4% PFA at 4°C overnight.

1.3. Cryoprotection:

  • Transfer the brain to a 30% sucrose solution in PBS at 4°C.

  • Allow the brain to equilibrate in the sucrose solution until it sinks (typically 24-48 hours). This step is critical to prevent ice crystal formation during freezing.

1.4. Freezing and Sectioning:

  • Snap-freeze the cryoprotected brain in isopentane cooled with dry ice or liquid nitrogen.

  • Store the frozen brain at -80°C until sectioning.

  • Using a cryostat, cut coronal or sagittal sections at a desired thickness (e.g., 30-40 µm).

  • Collect sections in a cryoprotectant solution (e.g., 30% ethylene glycol, 30% glycerol in PBS) and store at -20°C for free-floating immunohistochemistry, or mount directly onto charged slides for slide-mounted procedures.

Immunohistochemistry (IHC) for c-Fos or Phosphorylated CREB (pCREB)

This protocol is for free-floating sections.

2.1. Washing and Blocking:

  • Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.

  • Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.

2.2. Primary Antibody Incubation:

  • Incubate sections with the primary antibody (e.g., rabbit anti-c-Fos or rabbit anti-pCREB) diluted in the blocking solution.

  • Incubation is typically performed overnight at 4°C with gentle agitation.

2.3. Secondary Antibody Incubation:

  • Wash sections three times for 10 minutes each in PBS.

  • Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature, protected from light.

2.4. Mounting and Imaging:

  • Wash sections three times for 10 minutes each in PBS.

  • Mount the sections onto charged microscope slides.

  • Allow the slides to air dry.

  • Apply a mounting medium with DAPI (to counterstain nuclei) and coverslip.

  • Image the sections using a fluorescence or confocal microscope.

Western Blotting for Phosphorylated ERK (pERK) or pCREB

3.1. Brain Tissue Homogenization:

  • Dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on an ice-cold surface.

  • Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3.2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3.3. Gel Electrophoresis and Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3.4. Immunoblotting:

  • Block the membrane in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-pERK or rabbit anti-pCREB) diluted in blocking solution overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

3.5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using appropriate software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH).

RNA Extraction from Brain Tissue

4.1. Tissue Homogenization:

  • Dissect the brain region of interest on an RNase-free surface.

  • Immediately homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., TRIzol or a buffer from a commercial kit) to inactivate RNases.

4.2. RNA Isolation:

  • Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., phenol-chloroform extraction or a column-based kit).

  • This typically involves phase separation, precipitation of RNA with isopropanol, and washing with ethanol.

4.3. RNA Quality and Quantity Assessment:

  • Resuspend the RNA pellet in RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.

4.4. cDNA Synthesis and qPCR:

  • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Perform quantitative real-time PCR (qPCR) using gene-specific primers for your target genes and a reference gene (e.g., GAPDH, β-actin).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression changes between the this compound-treated and vehicle-treated groups.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of the OX1R antagonist this compound in the brain. By following these detailed methodologies and utilizing the provided quantitative data for experimental design, scientists can generate robust and reproducible results, contributing to a deeper understanding of the role of the orexin-1 receptor in neurological function and disease. Careful attention to detail at each step of the experimental workflow is paramount for obtaining high-quality data suitable for publication and for advancing the field of drug development.

References

SB-674042: Application Notes and Protocols for Neuroscience and Sleep Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of various physiological functions, including wakefulness, appetite, and reward processing.[2] The high selectivity of this compound for OX1R over OX2R makes it a valuable pharmacological tool for dissecting the specific roles of the OX1R in the central nervous system and for exploring its therapeutic potential in conditions such as anxiety, addiction, and other neurological disorders. While dual orexin receptor antagonists (DORAs) are established treatments for insomnia, the role of selective OX1R antagonism in sleep modulation appears to be minimal under normal conditions.[2] This document provides detailed application notes and protocols for the use of this compound in neuroscience and sleep research.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpecies/Cell LineReference
Binding Affinity (Kd) 5.03 nMHuman OX1R in CHO cells[1]
Binding Affinity (Ki) 3.76 nM (Membrane SPA)Human OX1R in CHO cells[1]
IC50 (OX1R) 3.76 nMHuman OX1R[1]
IC50 (OX2R) 531 nMHuman OX2R[1]
Selectivity ~100-fold for OX1R over OX2RHuman[1]
Table 2: Preclinical In Vivo Effects of this compound
ApplicationModelDose/ConcentrationKey FindingsReference
Fear Response Stress Alternatives Model (SAM) in mice0.3 nM/0.3 μL (i.c.v.)Reduces contextual and cued fear freezing responses in "Stay" animals.[1]
Locomotor Activity Zebrafish larvae12.5 µM & 25 µMSignificantly lowered locomotor activity.[3]
Sleep/Wake Cycle RatsNot specifiedPreclinical studies suggest selective OX1R antagonists have minimal effect on sleep-wake states under baseline conditions.[2]

Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the orexin-1 receptor, which is a Gq-protein coupled receptor. Orexin-A binding to OX1R typically activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks these downstream signaling events by preventing orexin-A from binding to the receptor.

SB674042_Signaling_Pathway cluster_membrane Cell Membrane OX1R OX1 Receptor Gq Gq protein OX1R->Gq Activates OrexinA Orexin-A OrexinA->OX1R Binds & Activates SB674042 This compound SB674042->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound Signaling Pathway

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of this compound for the human orexin-1 receptor.

Materials:

  • [3H]-SB-674042 (radioligand)

  • Cell membranes from CHO cells stably expressing the human OX1 receptor

  • Unlabeled this compound or other competing ligands

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-hOX1R cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding:

    • In a 96-well plate, add increasing concentrations of [3H]-SB-674042 (e.g., 0.1 to 50 nM) in duplicate.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

    • Add a constant amount of cell membrane preparation (e.g., 10-20 µg protein) to each well.

    • Incubate at room temperature for 60-90 minutes.

  • Competition Binding:

    • Add a fixed concentration of [3H]-SB-674042 (near its Kd value) to each well.

    • Add increasing concentrations of unlabeled this compound or the test compound.

    • Add a constant amount of cell membrane preparation to each well.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of [3H]-SB-674042. Use non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the competing ligand. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (CHO-hOX1R) start->prep saturation Saturation Binding Assay (Varying [³H]this compound) prep->saturation competition Competition Binding Assay (Fixed [³H]this compound, varying unlabeled ligand) prep->competition incubate Incubate at Room Temp saturation->incubate competition->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analysis Data Analysis (Kd, Bmax, Ki) count->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow
In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the OX1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human OX1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Orexin-A (agonist)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the OX1R-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., 1-hour incubation at 37°C).

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predefined period (e.g., 15-30 minutes).

    • Add a fixed concentration of orexin-A (typically the EC80 concentration) to all wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the orexin-A response against the concentration of this compound.

    • Use non-linear regression to determine the IC50 of this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate OX1R-expressing cells in microplate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_antagonist Add this compound (or vehicle) baseline->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add Orexin-A incubate->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence analysis Data Analysis (IC50) measure_fluorescence->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow
In Vivo Fear Conditioning in Mice

Objective: To evaluate the effect of this compound on the acquisition, consolidation, or expression of conditioned fear.

Materials:

  • Adult male C57BL/6J mice

  • Fear conditioning apparatus (with a grid floor for footshock delivery)

  • This compound

  • Vehicle solution

  • Intracerebroventricular (i.c.v.) injection setup

Procedure:

  • Animal Preparation and Surgery (if applicable): For i.c.v. administration, mice are anesthetized and surgically implanted with a guide cannula targeting a lateral ventricle. Allow for a recovery period of at least one week.

  • Habituation: Place the mice in the fear conditioning chamber for a short period (e.g., 5-10 minutes) on the day before conditioning to habituate them to the context.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v.) at a specific time point relative to the conditioning session (e.g., 30 minutes before).

  • Conditioning:

    • Place the mouse in the conditioning chamber.

    • After an initial exploration period (e.g., 2-3 minutes), present a neutral conditioned stimulus (CS), such as a tone.

    • Co-terminate the CS with a mild footshock unconditioned stimulus (US).

    • Repeat the CS-US pairing for a set number of trials.

    • Record the freezing behavior (immobility except for respiration) throughout the session.

  • Contextual Fear Testing: 24 hours after conditioning, place the mouse back into the same chamber for a set period (e.g., 5 minutes) without presenting the CS or US. Record freezing behavior as a measure of contextual fear memory.

  • Cued Fear Testing: At a later time on the same day, place the mouse in a novel context (different shape, color, and odor). After an initial exploration period, present the CS (tone) without the US. Record freezing behavior during the CS presentation as a measure of cued fear memory.

  • Data Analysis:

    • Quantify the percentage of time spent freezing during the different phases of the experiment.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the freezing behavior between the this compound-treated and vehicle-treated groups.

Application in Sleep Research

Current preclinical evidence suggests that selective antagonism of the OX1 receptor with compounds like this compound has a minimal impact on sleep architecture (e.g., NREM and REM sleep duration and latency) in rodents under baseline conditions.[2] This is in contrast to dual orexin receptor antagonists (DORAs), which are effective hypnotics. This suggests that the OX2 receptor plays a more dominant role in the regulation of sleep and wakefulness.

Therefore, the primary application of this compound in sleep research is not as a hypnotic agent, but as a tool to:

  • Dissect the specific role of OX1R in sleep-wake regulation under challenged conditions: For example, investigating its effects on sleep architecture in models of stress-induced insomnia or other sleep disorders where the orexin system may be hyperactive.

  • Contrast with the effects of DORAs: By comparing the effects of this compound with those of a DORA, researchers can better understand the relative contributions of OX1R and OX2R blockade to the sleep-promoting effects of DORAs.

  • Investigate the role of OX1R in the interplay between sleep and other behaviors: Given the involvement of OX1R in reward and motivation, this compound can be used to study how sleep disruption affects these processes and vice versa.

A standard protocol for assessing the effects of this compound on sleep in rodents would involve polysomnography (EEG/EMG) recordings in freely moving animals following drug administration. However, based on current literature, significant alterations in sleep patterns are not expected in healthy, undisturbed animals.

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathological roles of the orexin-1 receptor. Its applications in neuroscience are broad, particularly in the study of fear, anxiety, and addiction. While its direct application as a sleep-promoting agent appears limited, it serves as an invaluable pharmacological probe to delineate the distinct functions of the two orexin receptors in the complex regulation of sleep and wakefulness, especially in the context of other neurological and psychiatric conditions. The provided protocols offer a starting point for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for SB-674042 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB-674042, a potent and selective orexin-1 receptor (OX1R) antagonist, in various electrophysiological recording techniques. The following sections detail the compound's pharmacological properties, step-by-step protocols for its application in brain slice electrophysiology, and visual representations of the underlying signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound is a non-peptide antagonist with high affinity and selectivity for the human orexin-1 receptor.[1][2] Its pharmacological characteristics make it a valuable tool for investigating the role of the orexin system in regulating neuronal excitability, synaptic transmission, and network activity.

Table 1: Quantitative Pharmacological Data for this compound

ParameterReceptorValueSpeciesAssay TypeReference
Kd OX15.03 ± 0.31 nMHumanWhole Cell Radioligand Binding[1]
OX13.76 ± 0.45 nMHumanMembrane Radioligand Binding[1]
IC50 OX13.76 nMHumanNot Specified[2]
OX2531 nMHumanNot Specified[2]
Selectivity OX1 over OX2>100-foldHumanCalcium Mobilization[1]
Kb OX11.1 ± 0.1 nMHumanCalcium Mobilization[1]

Electrophysiological Recording Protocols

The following protocols are designed for investigating the effects of this compound on neuronal activity in acute brain slices using whole-cell patch-clamp and extracellular field potential recordings. These protocols are based on established methodologies in the field and can be adapted for specific research questions.

Acute Brain Slice Preparation

This protocol describes the preparation of viable brain slices from rodents, suitable for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Perfusion pump

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice

  • NMDG-ACSF (see Table 2 for composition)

  • Recording ACSF (see Table 2 for composition)

Procedure:

  • Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG-ACSF to clear blood and rapidly cool the brain.

  • Quickly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated NMDG-ACSF.

  • Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation of the brain will depend on the region of interest (e.g., coronal for hippocampus).

  • Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated NMDG-ACSF.

  • Cut brain slices to the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing carbogenated recording ACSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated recording ACSF until they are transferred to the recording chamber. Slices are typically viable for several hours.

Whole-Cell Patch-Clamp Recording

This protocol allows for the recording of synaptic currents, membrane potential, and firing patterns from individual neurons.

Materials:

  • Prepared acute brain slices

  • Recording chamber on an upright microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Intracellular solution (see Table 2 for composition)

  • This compound stock solution (in DMSO)

  • Recording ACSF

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated recording ACSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Pull patch pipettes from borosilicate glass capillaries. The ideal resistance is typically 3-6 MΩ when filled with intracellular solution.

  • Fill the patch pipette with the appropriate intracellular solution and mount it on the micromanipulator.

  • Under visual guidance, approach a target neuron in the brain slice with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • After achieving a stable GΩ seal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for several minutes before starting recordings.

  • To apply this compound, dilute the stock solution into the recording ACSF to the desired final concentration. A concentration of 100 nM has been shown to be effective for a similar selective OX1R antagonist, SB-334867, in hippocampal slices and serves as a good starting point.[2]

  • Switch the perfusion from control ACSF to the ACSF containing this compound.

  • Record neuronal activity before, during, and after the application of this compound to assess its effects. A pre-application baseline of at least 10 minutes and an application period of 10-20 minutes is recommended to ensure the drug has reached equilibrium in the slice.

Extracellular Field Potential Recording

This protocol is suitable for studying synaptic plasticity, such as long-term potentiation (LTP), and network oscillations.

Materials:

  • Prepared acute brain slices

  • Recording chamber

  • Stimulating and recording electrodes (e.g., tungsten or glass)

  • Stimulator and amplifier

  • This compound stock solution (in DMSO)

  • Recording ACSF

Procedure:

  • Place a brain slice in the recording chamber and perfuse with carbogenated recording ACSF.

  • Position the stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the dendritic region where the synaptic response is generated (e.g., stratum radiatum of CA1).

  • Deliver test pulses to elicit baseline field excitatory postsynaptic potentials (fEPSPs).

  • After establishing a stable baseline, apply this compound by switching the perfusion to ACSF containing the desired concentration of the antagonist. A concentration of 100 nM is a recommended starting point based on studies with similar compounds.[2]

  • Continue to record fEPSPs to determine the effect of this compound on basal synaptic transmission.

  • To investigate the role of OX1 receptors in synaptic plasticity, a standard LTP induction protocol (e.g., high-frequency stimulation) can be delivered in the presence of this compound.

Table 2: Composition of Solutions for Electrophysiology

SolutionComponentConcentration (mM)
NMDG-ACSF (for slicing) N-Methyl-D-glucamine (NMDG)92
KCl2.5
NaH2PO41.25
NaHCO330
HEPES20
Glucose25
Thiourea2
Sodium Ascorbate5
Sodium Pyruvate3
CaCl20.5
MgSO410
Recording ACSF NaCl124
KCl2.5
NaH2PO41.25
NaHCO324
Glucose12.5
HEPES5
CaCl22
MgSO42
K-Gluconate Intracellular Solution K-Gluconate130
KCl4
HEPES10
EGTA0.3
Na2-Phosphocreatine10
Mg-ATP4
Na2-GTP0.3

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving the orexin-1 receptor and a typical experimental workflow for electrophysiological recordings with this compound.

Orexin1_Receptor_Signaling OrexinA Orexin-A OX1R Orexin-1 Receptor (OX1R) OrexinA->OX1R Binds Gq Gq protein OX1R->Gq Activates SB674042 This compound SB674042->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to

Caption: Orexin-1 receptor signaling pathway and the inhibitory action of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Establish_Recording Establish Whole-Cell or Extracellular Recording Slice_Prep->Establish_Recording Pipette_Prep Patch Pipette Fabrication & Filling Pipette_Prep->Establish_Recording Solution_Prep Prepare Recording Solutions (ACSF, Intracellular, this compound) Baseline Record Baseline Activity (Control ACSF) Solution_Prep->Baseline Establish_Recording->Baseline Drug_Application Bath Apply this compound in ACSF Baseline->Drug_Application Record_Effect Record Neuronal Activity in Presence of this compound Drug_Application->Record_Effect Washout Washout with Control ACSF Record_Effect->Washout Data_Analysis Analyze Electrophysiological Parameters Washout->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: Experimental workflow for electrophysiological recording with this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing SB-674042

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin 1 (OX1) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the brain.[1] The orexin system is a key regulator of several physiological processes, including wakefulness, appetite, and energy homeostasis.[2] Dysregulation of this system has been implicated in various disorders, making the OX1 receptor an attractive therapeutic target. This compound exhibits high affinity for the human OX1 receptor and demonstrates over 100-fold selectivity against the OX2 receptor.[1] These characteristics make it an invaluable tool for studying OX1 receptor pharmacology and for the development of novel therapeutics.

These application notes provide detailed protocols for two high-throughput screening (HTS) assays utilizing this compound to identify and characterize novel OX1 receptor modulators: a radioligand binding assay using [³H]this compound and a functional calcium mobilization assay.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other related compounds in the described assays.

Table 1: Binding Affinity of [³H]this compound to Human OX1 Receptor [1][2]

Assay FormatKd (nM)Bmax (pmol/mg protein)
Whole Cell Binding5.03 ± 0.3134.4 ± 2.0
Membrane SPA3.76 ± 0.4530.8 ± 1.8

Table 2: Affinity of Orexin Peptides and Non-Peptide Antagonists for Human OX1 Receptor [1][2]

CompoundAssay FormatKi (nM)
Orexin-AWhole Cell Competition318 ± 158
Orexin-BWhole Cell Competition1516 ± 596
SB-334867Whole Cell Competition99 ± 18
Membrane SPA38.7 ± 3.6
SB-408124Whole Cell Competition57 ± 8.3
Membrane SPA26.9 ± 4.1
SB-410220Whole Cell Competition18.5 ± 4.5
Membrane SPA4.5 ± 0.2

Table 3: Functional Antagonist Potency at Human OX1 Receptor [1]

CompoundAssay FormatKb (nM)Selectivity (OX1 vs OX2)
This compoundCalcium Mobilization->100-fold
SB-334867Calcium Mobilization27.8 ± 2.6~50-fold
SB-408124Calcium Mobilization21.7 ± 2.3~50-fold
SB-410220Calcium Mobilization8.7 ± 0.8~50-fold

Signaling Pathway

Activation of the OX1 receptor by its endogenous ligands, orexin-A or orexin-B, initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release is often followed by a secondary influx of extracellular calcium. This compound, as a competitive antagonist, blocks the binding of orexin peptides to the OX1 receptor, thereby inhibiting this downstream signaling cascade.

OX1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Orexin-B Orexin-B Orexin-B->OX1R This compound This compound This compound->OX1R Gq11 Gq/11 OX1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ mTOR mTOR Phosphorylation Ca_cyto->mTOR Leads to

Caption: Orexin 1 Receptor Signaling Pathway.

Experimental Protocols

[³H]this compound Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This protocol describes a competitive binding assay in a 96- or 384-well format to identify compounds that displace the binding of [³H]this compound from the human OX1 receptor.

Materials:

  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor (CHO-hOX1).

  • Radioligand: [³H]this compound.

  • Membranes: Prepared from CHO-hOX1 cells.

  • SPA Beads: Wheat germ agglutinin (WGA) coated PVT SPA beads.

  • Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.

  • Test Compounds: Serially diluted in DMSO and then in assay buffer.

  • Non-specific Binding (NSB) Control: High concentration of a known non-labeled OX1 antagonist (e.g., 10 µM SB-408124).

  • Plates: 96- or 384-well white, clear-bottom microplates.

  • Scintillation Counter: MicroBeta or similar instrument capable of reading SPA plates.

Protocol:

  • Membrane-Bead Preparation:

    • Thaw the CHO-hOX1 cell membranes.

    • Incubate the membranes with WGA-SPA beads in assay buffer for at least 30 minutes at room temperature with gentle agitation to allow for coupling.

  • Assay Plate Preparation:

    • To each well of the microplate, add:

      • Assay Buffer for total binding (TB) wells.

      • NSB control for non-specific binding wells.

      • Test compound dilutions for competition wells.

  • Radioligand Addition:

    • Add [³H]this compound to all wells at a final concentration of approximately 5 nM.[1]

  • Initiation of Binding Reaction:

    • Add the membrane-bead suspension to all wells to start the binding reaction. The final protein concentration should be around 7.5 µg per well.[1]

  • Incubation:

    • Seal the plates and incubate for 2-4 hours at room temperature with gentle agitation.

  • Data Acquisition:

    • Centrifuge the plates briefly to settle the beads.

    • Read the plates in a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Membranes CHO-hOX1 Membranes MembraneBead Membrane-Bead Slurry Membranes->MembraneBead Beads WGA-SPA Beads Beads->MembraneBead AddMembrane Add Membrane-Bead Slurry to initiate MembraneBead->AddMembrane TestCmpd Test Compounds (Serial Dilutions) Plate Add Test Compounds, NSB, or Buffer to Plate TestCmpd->Plate Radioligand [³H]this compound AddRadio Add [³H]this compound to all wells Plate->AddRadio AddRadio->AddMembrane Incubate Incubate at RT (2-4 hours) AddMembrane->Incubate Read Read Plate in Scintillation Counter Incubate->Read Analyze Calculate % Inhibition, IC₅₀, and Ki Read->Analyze

Caption: Scintillation Proximity Assay Workflow.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of test compounds to inhibit orexin-A-induced calcium mobilization in CHO-hOX1 cells.

Materials:

  • Cells: CHO-hOX1 cells.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[3]

  • Probenecid: To prevent dye leakage from cells.

  • Agonist: Orexin-A.

  • Test Compounds: Serially diluted in DMSO and then in assay buffer.

  • Plates: 96- or 384-well black, clear-bottom microplates.

  • Fluorescent Plate Reader: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument with liquid handling capabilities.

Protocol:

  • Cell Plating:

    • Seed CHO-hOX1 cells into the microplates and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and wash the cells with assay buffer.

    • Add the calcium indicator dye solution (e.g., Fluo-4 AM with probenecid) to the cells and incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add test compounds or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Reading:

    • Place the plate in the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject orexin-A (at a concentration that elicits ~80% of the maximal response, EC₈₀) into the wells.

    • Simultaneously, record the change in fluorescence over time.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

  • Calculate the percentage of inhibition of the orexin-A response by the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value using a non-linear regression curve fit.

  • If the antagonist is competitive, the Kb value can be calculated using the Schild equation.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_analysis Data Analysis PlateCells Plate CHO-hOX1 Cells in Microplate LoadDye Load Cells with Calcium Indicator Dye PlateCells->LoadDye AddCmpd Add Test Compounds or Vehicle LoadDye->AddCmpd IncubateCmpd Incubate (15-30 min) AddCmpd->IncubateCmpd ReadBaseline Read Baseline Fluorescence (FLIPR) IncubateCmpd->ReadBaseline AddAgonist Inject Orexin-A (EC₈₀) ReadBaseline->AddAgonist ReadResponse Record Fluorescence Change over Time AddAgonist->ReadResponse AnalyzeData Calculate % Inhibition and IC₅₀ ReadResponse->AnalyzeData

Caption: Calcium Mobilization Assay Workflow.

References

Troubleshooting & Optimization

Identifying and mitigating off-target effects of SB-674042 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of SB-674042 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective non-peptide antagonist of the orexin 1 receptor (OX1).[1][] It exhibits high selectivity for the OX1 receptor over the orexin 2 receptor (OX2).[1][] The primary on-target effect of this compound is the inhibition of orexin-A induced signaling pathways through the OX1 receptor.

Q2: What is the known selectivity profile of this compound?

A2: this compound has been shown to have over 100-fold selectivity for the OX1 receptor over the OX2 receptor.[1][3] Studies have also indicated that at concentrations up to 10 µM, it does not show significant affinity for a range of serotonergic, dopaminergic, adrenergic, and purinergic receptors.[3]

Q3: I am observing a phenotype in my experiment that is inconsistent with OX1 receptor antagonism. Could this be an off-target effect of this compound?

A3: While this compound is highly selective, it is possible that at certain concentrations or in specific cellular contexts, it may engage with unintended targets, leading to off-target effects.[4] If your observed phenotype does not align with the known function of the OX1 receptor, a systematic investigation into potential off-target effects is recommended.

Q4: What are the initial steps to troubleshoot a suspected off-target effect?

A4: A multi-pronged approach is recommended.[4] Start by confirming the on-target effect with a secondary assay, for instance, by measuring the downstream signaling of the OX1 receptor. It is also advisable to perform a dose-response curve for your observed phenotype to determine if it occurs at concentrations significantly higher than the IC50 for OX1 receptor inhibition. Additionally, using a structurally different OX1 receptor antagonist as a control can help determine if the phenotype is specific to the chemical scaffold of this compound.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity

Symptom: High levels of cell death are observed at concentrations intended to be selective for the OX1 receptor.

Possible Cause: Off-target effects on essential cellular pathways.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50): Perform a dose-response experiment to determine the concentration of this compound that causes 50% cell death. Compare this to its IC50 for OX1 antagonism. A small therapeutic window may suggest off-target toxicity.

  • Broad Kinase Profiling: Many small molecule inhibitors can have off-target effects on kinases.[5] A broad kinase screen can identify potential unintended kinase targets.

  • Chemical Proteomics: Techniques like affinity purification-mass spectrometry (AP-MS) can help identify cellular binding partners of this compound.

Issue 2: Phenotype Persists with a Different OX1 Antagonist

Symptom: A similar unexpected phenotype is observed when using a structurally distinct OX1 receptor antagonist.

Possible Cause: The phenotype may be a result of inhibiting the orexin signaling pathway through a mechanism not yet fully understood, or both compounds may share an unknown off-target.

Troubleshooting Steps:

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR/Cas9 to reduce the expression of the OX1 receptor. If the phenotype is still observed after treatment with this compound in the absence of its primary target, it is likely an off-target effect.

  • Rescue Experiment: If a specific off-target is identified, a rescue experiment can be performed by overexpressing a drug-resistant mutant of that off-target to see if the phenotype is reversed.

Quantitative Data Summary

ParameterValueReceptor/Cell LineReference
Kd 5.03 nMHuman OX1 Receptor (CHO cells)[1][][3][6]
IC50 3.76 nMHuman OX1 Receptor[1][][6]
IC50 531 nMHuman OX2 Receptor[1][][6]
Selectivity >100-foldOX1 over OX2[1][3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Assay Plate Setup: In a multi-well plate, add the reaction buffer, a specific recombinant kinase, its corresponding substrate, and ATP.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding a fixed concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its on-target (OX1 receptor) or any identified potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control for a specified time to allow for compound uptake.[7]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[4][7]

  • Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles.[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[7]

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.

Visualizations

Orexin_Signaling_Pathway Orexin Signaling Pathway and this compound Inhibition Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC mTOR mTOR Signaling PKC->mTOR SB674042 This compound SB674042->OX1R Inhibits

Caption: Orexin-A signaling via the OX1 receptor and its inhibition by this compound.

Off_Target_Troubleshooting_Workflow Troubleshooting Workflow for Suspected Off-Target Effects Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve for Phenotype Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to OX1 IC50 Dose_Response->Compare_IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target Similar Off_Target_Investigation Investigate Off-Target Effects Compare_IC50->Off_Target_Investigation Disparate Kinase_Screen Kinase Profiling Off_Target_Investigation->Kinase_Screen Proteomics Chemical Proteomics Off_Target_Investigation->Proteomics CETSA CETSA for Target Engagement Kinase_Screen->CETSA Proteomics->CETSA

Caption: A logical workflow for investigating suspected off-target effects.

Experimental_Workflow_CETSA Experimental Workflow for Cellular Thermal Shift Assay (CETSA) cluster_cell_culture Cell Culture and Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cell_Treatment Treat cells with this compound or vehicle control Heat_Cells Heat cells at a range of temperatures Cell_Treatment->Heat_Cells Lysis Lyse cells Heat_Cells->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Plot melt curves to assess thermal stabilization Western_Blot->Data_Analysis

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

References

Optimizing SB-674042 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SB-674042 for in vitro studies. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?

A1: For a novel assay, a good starting point is to perform a dose-response curve spanning a wide concentration range, from low nanomolar (nM) to high micromolar (µM). Based on its known potency, a range of 1 nM to 10 µM is recommended to capture the full inhibitory curve and identify any potential off-target effects or cytotoxicity at higher concentrations.[1]

Q2: I am observing precipitation of this compound when I dilute my stock solution into aqueous assay buffer. What should I do?

A2: Precipitation is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: this compound is soluble up to 100 mM in DMSO. While it's crucial to minimize the final DMSO concentration in your assay to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.

  • Use a Co-solvent: If precipitation persists, consider using a co-solvent system.

  • Adjust Buffer pH: The solubility of this compound may be pH-dependent. Experiment with slight variations in your buffer's pH to find the optimal range for solubility.

  • Prepare Fresh Dilutions: Do not use a solution that has precipitated. Centrifuge the stock vial to pellet any solid before preparing a fresh serial dilution for your experiment.

Q3: My results with this compound are not reproducible. What are the potential causes and solutions?

A3: Lack of reproducibility can stem from several factors:

  • Inconsistent Cell Culture Conditions: Ensure you are using cells at a consistent passage number and confluency. Optimize and standardize the cell seeding density per well.[2]

  • Variable Incubation Times and Temperatures: Maintain strict control over all incubation steps.

  • Inconsistent Agonist Concentration: When studying antagonist activity, the concentration of the agonist used for stimulation is critical. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient assay window.[2] Prepare fresh agonist dilutions for each experiment.

  • Compound Instability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Q4: How can I be sure that the observed effects of this compound are due to its on-target activity against the OX1 receptor?

A4: Distinguishing on-target from off-target effects is crucial. Here are some strategies:

  • Use a Structurally Unrelated OX1 Antagonist: If another OX1 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Use a Negative Control Analog: If available, a structurally similar but inactive analog of this compound should not elicit the same biological response.

  • Rescue Experiment: Attempt to "rescue" the phenotype by overexpressing the OX1 receptor.

  • Test in a Null Cell Line: Use a cell line that does not express the OX1 receptor as a negative control.

Q5: At what concentration is this compound selective for the OX1 receptor over the OX2 receptor?

A5: this compound exhibits approximately 100-fold selectivity for the OX1 receptor over the OX2 receptor. Its IC50 values are approximately 3.76 nM for OX1 and 531 nM for OX2.[3] Therefore, to ensure selectivity in your experiments, it is advisable to use concentrations well below 500 nM.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal or non-specific inhibition Compound aggregation at high concentrations.- Visually inspect the solution for cloudiness. - Perform a full concentration-response curve; aggregators often show a steep, non-saturating curve. - Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4]
Vehicle control (e.g., DMSO) shows a biological effect The final concentration of the solvent is too high.- Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. - Ensure all wells, including the untreated control, have the same final vehicle concentration.
Observed IC50 is significantly higher than reported values - Suboptimal agonist concentration. - Low receptor expression in the cell line. - Compound degradation.- Optimize the agonist concentration to its EC80.[2] - Verify the expression level of the OX1 receptor in your cell line. - Check the stability of this compound in your assay medium over time.
High cytotoxicity observed The concentration of this compound is too high, leading to off-target effects.- Determine the cytotoxic concentration range using a cell viability assay. - Adjust the concentration range in your functional assay to stay below the toxic threshold.[2] - Reduce the incubation time with the compound if possible.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

Parameter Value Assay Conditions Reference
Kd (OX1) 5.03 ± 0.31 nM[³H]this compound whole cell binding assay (CHO cells)[5]
Kd (OX1) 3.76 ± 0.45 nM[³H]this compound membrane-based SPA (CHO cells)[5]
IC50 (OX1) 3.76 nM[3]
IC50 (OX2) 531 nM[3]

Table 2: Solubility and Storage of this compound

Parameter Information Reference
Molecular Weight 448.51 g/mol
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.
Storage Store at +4°C.

Experimental Protocols & Visualizations

Orexin Signaling Pathway and this compound Inhibition

Orexin A, a neuropeptide, binds to the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This compound acts as a competitive antagonist, blocking the binding of Orexin A to OX1R and thereby inhibiting this downstream signaling cascade.

Orexin_Signaling_Pathway cluster_cell Cell Membrane OX1R OX1 Receptor Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves OrexinA Orexin A OrexinA->OX1R Binds SB674042 This compound SB674042->OX1R Blocks IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: Orexin A signaling pathway and the inhibitory action of this compound.

Protocol 1: [³H]this compound Whole Cell Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Kd) of this compound to the OX1 receptor expressed in whole cells.

Materials:

  • CHO-K1 cells stably expressing the human OX1 receptor

  • 96-well cell culture plates

  • Binding Buffer: 150 mM NaCl, 20 mM HEPES, 0.5% BSA, pH 7.4

  • [³H]this compound

  • Unlabeled this compound (for non-specific binding)

  • Scintillation fluid

  • Scintillation counter

Workflow:

Radioligand_Binding_Workflow A Seed OX1R-expressing cells in 96-well plate B Incubate cells with varying concentrations of [³H]this compound (Total Binding) A->B C Incubate cells with [³H]this compound and excess unlabeled this compound (Non-Specific Binding) A->C D Wash cells to remove unbound radioligand B->D C->D E Lyse cells and add scintillation fluid D->E F Measure radioactivity using a scintillation counter E->F G Calculate Specific Binding = Total - Non-Specific F->G H Perform saturation analysis to determine Kd and Bmax G->H

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound.

Procedure:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human OX1 receptor into 96-well Packard CulturPlates and culture overnight.

  • Assay Preparation: Discard the culture medium and incubate the cells in binding buffer for 60 minutes at 25°C.

  • Saturation Binding:

    • Total Binding: Incubate cells with a range of concentrations of [³H]this compound (e.g., 0.2–24 nM).[5]

    • Non-Specific Binding: In a parallel set of wells, incubate cells with the same concentrations of [³H]this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate for 2 hours at room temperature.

  • Washing: Terminate the assay by washing the cells three times with ice-cold phosphate-buffered saline to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the cell-associated radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Perform saturation analysis using non-linear regression to determine the Kd and Bmax values.

Protocol 2: Calcium Mobilization Assay

This protocol details a method to assess the functional antagonism of this compound at the OX1 receptor by measuring changes in intracellular calcium.

Materials:

  • CHO-DG44 cells stably transfected with the human OX1 receptor

  • Black-walled, clear-bottom 96-well microplates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Orexin A (agonist)

  • This compound

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Workflow:

Calcium_Mobilization_Workflow A Seed OX1R-expressing cells in 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Establish baseline fluorescence reading in FLIPR C->D E Add Orexin A (agonist) to stimulate the receptor D->E F Measure the change in fluorescence (calcium release) E->F G Generate dose-response curves to determine IC50 of this compound F->G

Caption: Workflow for a calcium mobilization assay to assess the functional antagonism of this compound.

Procedure:

  • Cell Seeding: Seed CHO-DG44 cells stably expressing the OX1 receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Discard the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with a range of concentrations of this compound for 15-30 minutes.

  • Baseline Reading: Place the plate in a FLIPR instrument and measure the baseline fluorescence.

  • Agonist Addition: Add a pre-determined concentration of Orexin A (typically the EC80) to all wells simultaneously using the FLIPR's integrated pipettor.

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to monitor the intracellular calcium release.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

SB-674042 degradation pathways and long-term stability considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of SB-674042. The following guides offer insights into best practices for storage, handling, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Recommendations for both solid compound and stock solutions are summarized below. Adherence to these conditions will minimize degradation and ensure experimental reproducibility.

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid +4°CShort to medium termKeep in a tightly sealed container, protected from light and moisture.[1]
Stock Solution in DMSO -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2][3]
Stock Solution in DMSO -80°CUp to 2 yearsPreferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2][3]
Aqueous/Working Solutions N/APrepare FreshlyIt is recommended to prepare aqueous solutions fresh on the day of use for in vivo or in vitro experiments.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively published, an analysis of its structure suggests several potential degradation pathways based on the chemical properties of its functional groups. The molecule contains a thiazole ring, an N-acyl piperidine linkage, and a 1,3,4-oxadiazole ring, each susceptible to particular types of degradation.[4]

  • Hydrolysis: The N-acyl bond of the piperidine ring could be susceptible to acid- or base-catalyzed hydrolysis, which would cleave the molecule. The 1,3,4-oxadiazole ring is generally stable but can undergo hydrolytic cleavage under harsh acidic or basic conditions to form a hydrazide derivative.[5][6][7]

  • Oxidation: The sulfur atom in the thiazole ring and the nitrogen atoms in the heterocyclic rings are potential sites for oxidation. Oxidative conditions could lead to the formation of N-oxides or sulfoxides.[5]

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation.[8] Exposure to light, particularly UV, may induce reactions, potentially involving the thiazole ring system, leading to rearrangement or cleavage.[8][9]

Q3: How can I assess the stability of my this compound sample?

A3: The most common method for assessing the stability of a small molecule like this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method .[10][11] This technique separates the parent compound from any impurities or degradation products. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the remaining parent compound and detect the emergence of new peaks that signify degradation. For structural identification of any new peaks, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool.[12][13][14]

Q4: What are forced degradation (stress testing) studies and why are they important?

A4: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[15][16] These studies are crucial in drug development for several reasons:[17]

  • Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways of the molecule.[16]

  • Method Development: The resulting mixture of the parent drug and its degradants is used to develop and validate a stability-indicating analytical method, ensuring the method can separate all relevant species.[15]

  • Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and choosing appropriate packaging to protect it from adverse conditions.[15]

Troubleshooting Guides

Problem: My this compound sample shows extra peaks on HPLC analysis that were not there previously.

  • Possible Cause 1: Degradation. The compound may have degraded due to improper storage or handling (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles of solutions).

    • Solution: Review the storage conditions of your sample against the recommendations in the table above. Prepare a fresh stock solution from solid material and re-analyze. If the issue persists with freshly prepared solutions, consider the stability in your specific solvent and experimental conditions.

  • Possible Cause 2: Contamination. The sample may be contaminated from the solvent, glassware, or other sources.

    • Solution: Analyze a solvent blank to check for contamination. Ensure all glassware is scrupulously clean. Use high-purity solvents for all preparations.

  • Possible Cause 3: Interaction with Excipients (for formulated products). If this compound is part of a formulation, it may be interacting with other components.

    • Solution: Analyze the stability of this compound in the formulation matrix and compare it to a solution of the pure compound.

Problem: I am observing a decrease in the expected biological activity of my this compound stock solution.

  • Possible Cause: Chemical Degradation. The concentration of the active parent compound has likely decreased due to degradation. Even a small percentage of degradation can lead to a significant loss of potency.

    • Solution: Discard the old stock solution and prepare a new one from solid material that has been stored correctly. It is best practice to aliquot stock solutions to minimize freeze-thaw cycles.[2][3] For critical experiments, quantify the concentration of the freshly prepared solution using HPLC with a reference standard.

Problem: I performed a forced degradation study, but I don't see any significant degradation.

  • Possible Cause: Insufficiently Harsh Conditions. The stress conditions (temperature, duration, reagent concentration) may not have been severe enough to induce degradation.

    • Solution: Increase the severity of the stress conditions. For example, increase the temperature (e.g., from 40°C to 70°C), extend the incubation time, or use a higher concentration of acid, base, or oxidizing agent.[15][18] It is important to aim for a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent drug.[16]

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method. Optimization will be required for specific equipment and samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes. Hold at high organic for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector, monitoring at a wavelength appropriate for this compound (e.g., determined by UV scan, likely around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of ~1 mg/mL and dilute with the mobile phase to ~50 µg/mL for analysis.

Protocol 2: Forced Degradation Study

This protocol outlines typical stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation (Solid): Place solid this compound powder in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in acetonitrile/water) to a photostability chamber with controlled UV and visible light exposure (as per ICH Q1B guidelines). Analyze at appropriate time points.

  • Analysis: Analyze all stressed samples and a control sample using the validated stability-indicating HPLC method.

Data Presentation: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 70°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 70°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat>60°CUp to 7 days
Photolytic UV/Visible LightAs per ICH Q1BAs per ICH Q1B

Visualizations

G cluster_main Potential Degradation Pathways of this compound cluster_conditions cluster_products SB674042 This compound Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Photolysis Photolysis (UV/Vis Light) P1 Product 1 (N-Acyl Bond Cleavage) Hydrolysis->P1 Site: N-Acyl Piperidine P2 Product 2 (Oxadiazole Ring Opening) Hydrolysis->P2 Site: 1,3,4-Oxadiazole P3 Product 3 (Thiazole Oxidation) Oxidation->P3 Site: Thiazole Sulfur P4 Product 4 (Thiazole Photoproduct) Photolysis->P4 Site: Thiazole Ring

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution & Control stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress neutralize Neutralize/Dilute Samples (as required) stress->neutralize analyze Analyze All Samples by Stability-Indicating HPLC neutralize->analyze identify Characterize Degradants (LC-MS/MS, HRMS) analyze->identify If new peaks appear report Report Results: - % Degradation - Peak Purity - Mass Balance analyze->report No new peaks identify->report

Caption: Standard experimental workflow for conducting a forced degradation study.

G start Unexpected Peak(s) Observed in HPLC q1 Is the peak present in the solvent blank? start->q1 a1_yes Source is Contamination (Solvent, System, Vial) q1->a1_yes Yes a1_no Peak is Sample-Related q1->a1_no No q2 Is the sample newly prepared from solid? a1_no->q2 a2_yes Potential Process Impurity (from synthesis) q2->a2_yes Yes a2_no Potential Degradation Product q2->a2_no No q3 Review Storage & Handling: - Freeze/thaw cycles? - Temp excursions? - Light exposure? a2_no->q3 a3 Prepare fresh stock and re-analyze q3->a3

Caption: Troubleshooting decision tree for identifying the source of unexpected HPLC peaks.

References

Technical Support Center: [3H]SB-674042 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [3H]SB-674042 in radioligand binding assays. It offers troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments with [3H]this compound, offering potential causes and solutions in a question-and-answer format.

Issue: High Non-Specific Binding (NSB)

Q1: My non-specific binding is excessively high, making up more than 50% of the total binding. What are the likely causes and how can I reduce it?

A1: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate data.[1] Here are common causes and troubleshooting steps when using [3H]this compound:

  • Radioligand Concentration: Using too high a concentration of [3H]this compound can lead to increased NSB.[2]

    • Solution: Use a concentration of [3H]this compound at or below its Kd value (approximately 3.76-5.03 nM for the human OX1 receptor).[2][3]

  • Membrane Protein Concentration: Excessive amounts of membrane protein can increase non-specific binding sites.[4][5]

    • Solution: Titrate the amount of membrane protein to find the optimal concentration. A typical starting range is 100-500 µg of membrane protein per assay tube.[1][4] For assays with [3H]this compound, a final protein concentration of around 7.5 µg per well has been used successfully in a 96-well plate format.[2]

  • Inadequate Blocking: The assay buffer may not contain sufficient blocking agents to prevent the radioligand from binding to non-receptor components.

    • Solution: Incorporate Bovine Serum Albumin (BSA) into your assay buffer. A concentration of 0.5% BSA has been shown to be effective in [3H]this compound binding assays.[2] Pre-coating filters with BSA can also be beneficial.[1]

  • Inefficient Washing: Insufficient or improper washing steps may not effectively remove unbound radioligand.

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer.[1] Rapid filtration and washing are crucial to minimize dissociation of the specifically bound radioligand.

  • Hydrophobicity of the Radioligand: Hydrophobic radioligands like [3H]this compound have a higher tendency for non-specific binding.[6]

    • Solution: While the hydrophobicity of the ligand itself cannot be changed, optimizing other assay conditions as described above is critical to mitigate this effect.

  • Choice of Compound for Defining NSB: An inappropriate compound or concentration will not accurately define non-specific binding.

    • Solution: For [3H]this compound binding to the OX1 receptor, 3 µM of SB-408124 has been successfully used to define non-specific binding.[2] Generally, a concentration of an unlabeled competitor at 100 times its Kd or 100 times the highest radioligand concentration is recommended.[7]

Frequently Asked Questions (FAQs)

Q2: What is the recommended assay buffer composition for a [3H]this compound binding assay?

A2: A commonly used and effective assay buffer for [3H]this compound binding to the human OX1 receptor consists of 20 mM HEPES, 150 mM NaCl, and 0.5% bovine serum albumin (BSA), with a pH of 7.4.[2]

Q3: What are the optimal incubation time and temperature for the assay?

A3: For whole cell binding assays, an incubation time of 60 minutes at 25°C has been reported.[2] For membrane-based scintillation proximity assays (SPA), incubation for 4 hours at room temperature has been used.[2] It is always recommended to determine the optimal incubation time to reach equilibrium for your specific assay conditions.[1]

Q4: How should I prepare the cell membranes for the binding assay?

A4: A general protocol for membrane preparation involves homogenizing the cells or tissue in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in the assay buffer. For detailed steps, refer to the Experimental Protocols section below.

Q5: What are the expected Kd and Bmax values for [3H]this compound binding to the human OX1 receptor?

A5: Published data for [3H]this compound binding to the human OX1 receptor stably expressed in CHO cells are summarized in the table below.[2] These values can serve as a reference for your own experiments.

Quantitative Data Summary

Assay FormatKd (nM)Bmax (pmol/mg protein)
Whole Cell Assay5.03 ± 0.3134.4 ± 2.0
Membrane-based SPA3.76 ± 0.4530.8 ± 1.8
Data from Langmead et al., 2004[2]

Experimental Protocols

1. Membrane Preparation from Cultured Cells (e.g., CHO cells expressing human OX1 receptor)

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer or by douncing.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh ice-cold lysis buffer, and repeat the centrifugation.

  • Resuspend the final pellet in a suitable buffer for storage (e.g., lysis buffer containing 10% sucrose) and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay, with BSA as a standard.[2]

2. [3H]this compound Saturation Binding Assay (96-well plate format)

  • Prepare a dilution series of [3H]this compound in assay buffer (20 mM HEPES, 150 mM NaCl, 0.5% BSA, pH 7.4) to achieve final concentrations ranging from, for example, 0.2 to 24 nM.[2]

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: A specific volume of each [3H]this compound dilution and assay buffer.

    • Non-Specific Binding: A specific volume of each [3H]this compound dilution and a high concentration of an unlabeled competitor (e.g., 3 µM SB-408124).[2]

  • Add the diluted cell membrane preparation to each well to initiate the binding reaction. The final protein concentration should be optimized for your system (e.g., 7.5 µ g/well ).[2]

  • Incubate the plate with gentle agitation for a predetermined time and at a specific temperature to reach equilibrium (e.g., 4 hours at room temperature).[2]

  • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

  • Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Visualizations

Radioligand_Binding_Assay_Workflow Workflow for [3H]this compound Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare [3H]this compound dilution series setup_total Set up 'Total Binding' tubes: Membranes + [3H]this compound prep_radioligand->setup_total setup_nsb Set up 'Non-Specific Binding' tubes: Membranes + [3H]this compound + Competitor prep_radioligand->setup_nsb prep_membranes Prepare cell membranes (OX1 receptor source) prep_membranes->setup_total prep_membranes->setup_nsb prep_competitor Prepare unlabeled competitor (e.g., SB-408124) for NSB prep_competitor->setup_nsb incubation Incubate to reach equilibrium setup_total->incubation setup_nsb->incubation filtration Rapid filtration to separate bound from free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Scintillation counting to measure radioactivity washing->counting calc_specific Calculate Specific Binding: Total - Non-Specific counting->calc_specific analysis Non-linear regression analysis to determine Kd and Bmax calc_specific->analysis

Caption: Workflow for a [3H]this compound radioligand binding assay.

Orexin_Signaling_Pathway Simplified Orexin 1 Receptor (OX1R) Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Orexin_A Orexin-A (Agonist) OX1R OX1 Receptor (GPCR) Orexin_A->OX1R Binds & Activates SB674042 [3H]this compound (Antagonist) SB674042->OX1R Binds & Blocks Gq Gq protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased intracellular Ca2+ concentration IP3->Ca_release Stimulates

Caption: Simplified Orexin 1 Receptor (OX1R) signaling pathway.

References

Best practices for storing and handling SB-674042 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SB-674042

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. How should I store the solid form of this compound?

The solid powder of this compound should be stored at -20°C for up to 3 years or at +4°C for up to 2 years.[1][2]

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] Ethanol can also be used.[2] It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[1]

3. What is the maximum solubility of this compound in common solvents?

The maximum solubility of this compound is provided in the table below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10044.85
Ethanol10044.85

Data sourced from multiple suppliers.[2]

4. How should I store my this compound stock solution?

For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

5. Are this compound solutions stable?

While stock solutions in DMSO are stable for extended periods when stored correctly at -80°C or -20°C, some sources suggest that working solutions are unstable and should be prepared fresh for immediate use.[1][3] For in vivo experiments, it is highly recommended to prepare the working solution on the day of use.[1]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound powder.

  • Possible Cause: The compound may not be readily soluble without assistance.

  • Solution: Use an ultrasonic bath to aid dissolution.[1] Ensure you are using a high-quality, anhydrous solvent, especially when using DMSO.[1]

Issue 2: Precipitation observed in the stock solution upon storage or after thawing.

  • Possible Cause 1: The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles.

  • Solution 1: Ensure storage at or below -20°C, with -80°C being optimal for long-term stability.[1] Aliquot the stock solution after preparation to minimize freeze-thaw cycles.

  • Possible Cause 2: The concentration of the stock solution is too high, leading to crystallization at low temperatures.

  • Solution 2: Gently warm the solution and sonicate to redissolve the precipitate before use.[1] Consider preparing a slightly less concentrated stock solution if the issue persists.

Issue 3: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound in the working solution.

  • Solution: Prepare fresh working solutions for each experiment, especially for cell-based assays and in vivo studies.[1][3] Avoid storing diluted working solutions for extended periods.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the key specifications for this compound.

ParameterValueReference(s)
Molecular Weight 448.51 g/mol [1][2][3]
Formula C₂₄H₂₁FN₄O₂S[1][2]
Binding Affinity (Kd) 5.03 nM[1][3][4]
IC₅₀ for OX₁ Receptor 3.76 nM[1][3][4]
IC₅₀ for OX₂ Receptor 531 nM[1][3][4]
Selectivity ~100-fold for OX₁ over OX₂[1][2][3]
Detailed Methodologies

Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh out 4.485 mg of this compound powder.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly and use an ultrasonic bath until the solid is completely dissolved.

  • Aliquot into single-use vials and store at -80°C.

Preparation of an In Vivo Working Solution (Example):

For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps sequentially:

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 14.3 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is achieved.[1]

Note: This formulation has been shown to achieve a solubility of at least 1.43 mg/mL.[1]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate until Clear dissolve->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot Ready for Storage store Store at -80°C (up to 2 years) aliquot->store thaw Thaw a Single Aliquot store->thaw For Experiment dilute Prepare Fresh Working Solution thaw->dilute experiment Use in Experiment Immediately dilute->experiment mechanism_of_action OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R Activates Signaling Downstream Signaling (e.g., Ca²+ Mobilization, mTOR Phosphorylation) OX1R->Signaling SB674042 This compound SB674042->OX1R Antagonizes

References

Interpreting unexpected results in SB-674042 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB-674042, a potent and selective orexin OX1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-peptide antagonist of the orexin 1 (OX1) receptor.[1][2] It functions by competitively inhibiting the binding of orexin-A and orexin-B to the OX1 receptor, thereby blocking downstream signaling pathways.[1]

Q2: What is the selectivity profile of this compound for the OX1 receptor over the OX2 receptor?

A2: this compound exhibits a high degree of selectivity for the OX1 receptor, with approximately 100-fold greater affinity for OX1 compared to the OX2 receptor.[1]

Q3: Has this compound shown any off-target effects?

A3: At concentrations up to 10 µM, this compound has not shown significant affinity for a range of serotonergic, dopaminergic, adrenergic, and purinergic receptors.[1] However, at higher concentrations (above 20 mg/kg in vivo), there is a possibility of engagement with the OX2 receptor, which has been associated with somnolence.[3]

Q4: What are the recommended solvents and storage conditions for this compound?

A4: this compound is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to store the compound at +4°C.

Troubleshooting Guide

Issue 1: Inconsistent results in radioligand binding assays with [3H]this compound.

  • Possible Cause 1: High non-specific binding.

    • Troubleshooting:

      • Ensure the use of a suitable blocking agent in your assay buffer (e.g., 0.5% BSA).

      • Optimize the washing steps to effectively remove unbound radioligand without causing significant dissociation from the receptor.

      • Use a high concentration of a competing non-labeled ligand (e.g., 3 µM SB-408124) to accurately determine non-specific binding.[1]

      • Verify the integrity and purity of your [3H]this compound stock.

  • Possible Cause 2: Low specific binding.

    • Troubleshooting:

      • Confirm the expression of the OX1 receptor in your cell or membrane preparations using a positive control. Wild-type cells lacking the receptor should show no specific binding.[1]

      • Ensure the protein concentration in your assay is optimal. Very high protein concentrations can sometimes lead to quenching or other artifacts.

      • Check the incubation time. While equilibrium is typically reached within 60 minutes for whole cells and 30 minutes for membranes, it's advisable to determine the optimal incubation time for your specific system.[1]

  • Possible Cause 3: Difficulty in detecting displacement with orexin peptides.

    • Troubleshooting:

      • Be aware that orexin peptides may exhibit low affinity in whole-cell binding assays compared to their functional potency.[1]

      • The physico-chemical properties of orexin peptides can lead to adherence to plasticware, which may be incompatible with certain assay formats like Scintillation Proximity Assays (SPA).[1] Consider using alternative assay formats if this is a persistent issue.

Issue 2: Unexpected or variable results in calcium mobilization assays.

  • Possible Cause 1: Low signal-to-noise ratio.

    • Troubleshooting:

      • Optimize the cell density in your assay plates.

      • Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) and check for uniform cell distribution.

      • Verify the functionality of your cells by using a known agonist as a positive control.

  • Possible Cause 2: Apparent non-competitive antagonism.

    • Troubleshooting:

      • While this compound is a competitive antagonist, high concentrations or prolonged incubation times might lead to effects that appear non-competitive.

      • Carefully construct dose-response curves with a range of antagonist concentrations to accurately determine the mode of antagonism.

Issue 3: In vivo experiments show unexpected behavioral effects, such as sedation.

  • Possible Cause: Off-target effects at the OX2 receptor.

    • Troubleshooting:

      • This effect is more likely at higher doses.[3] If sedation is an unwanted side effect, consider performing a dose-response study to find a concentration that provides OX1 antagonism without significant off-target effects.

      • If selectivity is critical, consider using a more highly selective OX1 antagonist if available for your specific application.

Data Presentation

Table 1: Binding Affinity of this compound

ParameterReceptorCell LineAssay FormatValueReference
Kd Human OX1CHO-K1Whole Cell5.03 ± 0.31 nM[1][2]
Kd Human OX1CHO-K1Membrane SPA3.76 ± 0.45 nM[1][2]
IC50 Human OX1CHO-K1-3.76 nMMedchemExpress
IC50 Human OX2CHO-K1-531 nMMedchemExpress

Table 2: Functional Antagonism of this compound

ParameterReceptorAssayValueReference
Kb Human OX1Calcium Mobilization1.1 ± 0.1 nM[1]

Experimental Protocols

1. [3H]this compound Whole Cell Radioligand Binding Assay

  • Cell Culture: Culture CHO cells stably expressing the human OX1 receptor (CHO-K1_OX1) in DMEM/F12 medium supplemented with 5% FBS and 2 mM L-glutamine at 37°C in a 5% CO2 incubator. Seed cells onto 96-well plates at a density of 3 x 104 cells per well 24 hours prior to the assay.

  • Assay Procedure:

    • Discard the culture medium and incubate the cells in assay buffer (150 mM NaCl, 20 mM HEPES, 0.5% BSA, pH 7.4) for 60 minutes at 25°C.

    • For saturation studies, incubate cells with a range of [3H]this compound concentrations (e.g., 0.2–24 nM).

    • For competition studies, incubate cells with a fixed concentration of [3H]this compound (e.g., 3 nM) and a range of concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled competitor (e.g., 3 µM SB-408124).

    • Terminate the assay by washing the cells three times with 250 µl of ice-cold phosphate-buffered saline (PBS).

    • Add 100 µl of scintillant (e.g., Microscint 40) to each well and incubate at room temperature for 2 hours.

    • Measure cell-associated radioactivity using a scintillation counter.

    • Determine protein concentration in parallel wells for data normalization.[1]

2. Calcium Mobilization Assay

  • Cell Preparation: Seed CHO-DG44 cells stably expressing the human OX1 receptor into 96-well black-walled, clear-bottom plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, this includes an agent like probenecid to prevent dye extrusion.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

  • Assay Procedure:

    • Prepare a compound plate with serial dilutions of this compound and the orexin agonist (e.g., Orexin-A).

    • Wash the cells with assay buffer after dye loading.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

    • Add this compound to the wells and incubate for a predetermined time.

    • Add the orexin agonist to stimulate calcium release.

    • Measure the fluorescence intensity over time to determine the intracellular calcium concentration changes.[4][5][6]

Mandatory Visualization

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse SB674042 This compound SB674042->OX1R Inhibits

Caption: Orexin-A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture OX1R-expressing cells Incubation Incubate cells with radioligand and test compounds Cell_Culture->Incubation Radioligand_Prep Prepare [3H]this compound Radioligand_Prep->Incubation Compound_Prep Prepare test compounds Compound_Prep->Incubation Washing Wash to remove unbound ligand Incubation->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay with [3H]this compound.

Troubleshooting_Logic cluster_binding Binding Assay Issues cluster_functional Functional Assay Issues cluster_invivo In Vivo Issues cluster_solutions Potential Solutions UnexpectedResult Unexpected Result in Experiment HighNonspecific High Non-specific Binding UnexpectedResult->HighNonspecific LowSpecific Low Specific Binding UnexpectedResult->LowSpecific LowSignal Low Signal-to-Noise UnexpectedResult->LowSignal Sedation Sedation/Somnolence UnexpectedResult->Sedation OptimizeWash Optimize Washing HighNonspecific->OptimizeWash CheckReceptor Verify Receptor Expression LowSpecific->CheckReceptor OptimizeCells Optimize Cell Density LowSignal->OptimizeCells DoseResponse Perform Dose-Response Sedation->DoseResponse

Caption: A logical flow for troubleshooting common unexpected results.

References

How to control for vehicle effects when using SB-674042 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper in vivo use of the OX1 receptor antagonist, SB-674042. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to vehicle selection and controlling for potential vehicle-induced effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control group essential when using this compound in vivo?

A vehicle is an inactive substance used to deliver the active compound, this compound, to the experimental animal. Since this compound is poorly soluble in aqueous solutions, a vehicle is necessary to dissolve or suspend the compound for administration. A vehicle control group, which receives the vehicle without this compound, is crucial to differentiate the pharmacological effects of this compound from any biological effects of the vehicle itself.[1] Without a proper vehicle control, any observed effects could be misinterpreted as being caused by this compound when they are, in fact, a result of the vehicle.

Q2: What are the common vehicles for in vivo administration of this compound?

This compound is soluble in Dimethyl sulfoxide (DMSO) and ethanol.[2][3] Common vehicle formulations for in vivo use often consist of a combination of solvents and solubilizing agents to ensure the compound remains in solution and is well-tolerated by the animal. Based on available data, typical vehicle compositions for this compound include:

  • DMSO-based solutions:

    • A mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline.

    • A combination of DMSO and corn oil.

    • A solution of DMSO in an aqueous solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Q3: How do I choose the most appropriate vehicle for my experiment?

The selection of a suitable vehicle depends on several factors:

  • Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). Some vehicles suitable for oral administration may cause irritation or toxicity if injected.

  • Required Dose: Higher doses of this compound may necessitate a vehicle with greater solubilizing capacity.

  • Study Duration: For chronic studies, the long-term tolerability of the vehicle is a critical consideration, as some solvents like DMSO can have cumulative effects.

  • Experimental Model and Endpoints: The potential for the vehicle to influence the specific biological endpoints being measured should be carefully evaluated.

It is highly recommended to conduct a pilot study to assess the tolerability of the chosen vehicle in your specific animal model and experimental paradigm before initiating a large-scale study.

Troubleshooting Guide: Vehicle-Related Effects

Issue: I am observing unexpected effects in my this compound treated group, such as changes in locomotor activity, inflammation, or altered drug absorption.

Possible Cause: The observed effects may be attributable to the vehicle itself rather than this compound. All components of the vehicle can have independent biological effects.

Troubleshooting Steps:

  • Review Vehicle Component Effects: Consult the tables below to understand the potential in vivo effects of each component of your vehicle.

  • Analyze Vehicle Control Group Data: Carefully compare the data from your vehicle control group to a naive (untreated) control group. This will help to isolate the effects of the vehicle alone.

  • Consider Vehicle-Endpoint Interactions: Evaluate whether the known biological effects of your vehicle components could be interfering with your specific experimental readouts.

  • Optimize Vehicle Composition: If significant vehicle effects are observed, consider optimizing the vehicle. This may involve:

    • Reducing the concentration of problematic components (e.g., lowering the percentage of DMSO).

    • Substituting a component with a more inert alternative.

    • Exploring a different vehicle system altogether.

  • Refine Experimental Protocol: Ensure that the volume and frequency of administration are appropriate and well-tolerated.

Table 1: Potential In Vivo Effects of Common Vehicle Components
Vehicle ComponentPotential In Vivo EffectsKey Considerations
Dimethyl Sulfoxide (DMSO) Anti-inflammatory and analgesic properties. [4] Can have neuroprotective effects. May also cause sedation or changes in locomotor activity at higher concentrations.[2] Can influence the activity of various signaling pathways, including NF-κB and MAPKs.[3][5][6]Use the lowest effective concentration. Be aware of its potential to modulate inflammatory and neuronal endpoints.
Polyethylene Glycol 300 (PEG300) Generally considered to have low toxicity.[7] However, high concentrations administered intravenously can cause hypertension and bradycardia.[8] May have pro-inflammatory effects by stimulating MyD88 signaling.[9]Monitor cardiovascular parameters if administering intravenously. Consider potential for inflammatory responses.
Tween-80 (Polysorbate 80) Can increase the absorption of P-glycoprotein substrates.[10] May have mild CNS depressant effects, leading to reduced locomotor activity at higher concentrations.[2][11]Be cautious when co-administering with other drugs that are P-gp substrates. Monitor for sedative effects.
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) Generally well-tolerated and considered non-toxic.[12] Can improve the bioavailability of poorly soluble drugs.[6] High doses have been associated with renal toxicity.[13]Monitor renal function in chronic studies with high doses.

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

This protocol provides a general guideline for preparing a common vehicle formulation for this compound. Note: The final concentrations may need to be optimized for your specific experimental needs.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a vehicle consisting of 10% DMSO, 40% PEG300, and 50% saline:

    • Add the required volume of PEG300.

    • Add the required volume of the this compound stock solution (or pure DMSO for the vehicle control).

    • Vortex to mix thoroughly.

    • Add the required volume of sterile saline.

    • Vortex again to ensure a homogenous solution.

  • Final Formulation: The final concentration of this compound in the injection solution should be calculated based on the desired dose and the animal's weight. The final percentage of DMSO should be kept as low as possible, ideally below 10%.

  • Administration: Administer the prepared this compound solution and the vehicle control solution to the respective animal groups via the chosen route of administration. Ensure the volume administered is consistent across all groups.

Visualizations

Logical Workflow for a Vehicle-Controlled In Vivo Study

G cluster_0 Experimental Setup cluster_1 Dosing cluster_2 Data Collection & Analysis A Randomly Assign Animals to Groups B Group 1: Naive Control (No Treatment) A->B C Group 2: Vehicle Control A->C D Group 3: this compound Treatment A->D G Measure Experimental Endpoints (e.g., behavioral, physiological) B->G E Administer Vehicle to Group 2 C->E F Administer this compound in Vehicle to Group 3 D->F E->G F->G H Compare Group 2 vs. Group 1 to determine vehicle effects G->H I Compare Group 3 vs. Group 2 to determine drug effects G->I NFkB_Pathway Simplified NF-κB Signaling Pathway (Potential modulation by DMSO vehicle) cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces Transcription DMSO DMSO Vehicle (Potential Effect) DMSO->IKK May inhibit activation

References

Optimizing incubation times for SB-674042 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-674042. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing incubation times and troubleshooting cell-based assays involving this potent and selective OX1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and non-peptide antagonist of the orexin 1 (OX1) receptor.[1][2] It exhibits high affinity for the OX1 receptor, with reported Kd values of approximately 3.76 nM to 5.03 nM.[1][3][4] Its mechanism of action involves blocking the binding of orexin-A and orexin-B to the OX1 receptor, thereby inhibiting downstream signaling pathways such as intracellular calcium mobilization and mTOR phosphorylation.[1][2]

Q2: How selective is this compound? A2: this compound is highly selective for the OX1 receptor over the OX2 receptor, with a selectivity of approximately 100-fold or greater.[1][3] Studies have shown it has no significant effect at various other receptors, including serotonergic, dopaminergic, adrenergic, and purinergic receptors, at concentrations up to 10 μM.[2][3]

Q3: How should I prepare and store this compound? A3: this compound is soluble in DMSO and ethanol up to 100 mM.[2] For long-term storage, stock solutions should be kept at -80°C for up to two years or -20°C for up to one year.[1] The powdered form should be stored at +4°C.[2]

Q4: What cell lines are suitable for assays with this compound? A4: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor (CHO-K1-OX1) are commonly used and have been well-characterized in radioligand binding and calcium mobilization assays.[2][3] Other cell types, such as HEK293 and rat insulinoma (INS-1) cells, have also been used in studies investigating specific signaling pathways.[1]

Optimizing Incubation Times & Troubleshooting Guide

Optimizing incubation time is critical for achieving accurate and reproducible results. The ideal duration depends on the specific assay, the cellular process being measured, and the affinity of the ligands.

Q5: My antagonist assay shows weak or no inhibition. Could the incubation time be the issue? A5: Yes, insufficient pre-incubation with this compound before adding the agonist can lead to poor inhibition. The antagonist needs adequate time to bind to the receptor. For equilibrium binding assays, especially with high-affinity ligands, extended incubation may be necessary to reach a steady state.[5]

  • Recommendation: For functional assays like calcium mobilization, pre-incubate the cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding the orexin agonist. For radioligand binding assays, incubation times of 60 minutes at 25°C for whole cells or 4 hours at room temperature for membrane preparations have been shown to be effective.[3]

Q6: I am observing high background or non-specific effects in my assay. How can incubation time help? A6: Excessively long incubation times, particularly at high concentrations, can sometimes increase the likelihood of off-target effects or compound degradation.[6] While this compound is highly selective, it's a general principle that prolonged exposure can lead to non-specific cellular responses.

  • Recommendation: Perform a time-course experiment to identify the optimal incubation window that provides a robust signal-to-noise ratio without increasing background. Test a range of incubation times (e.g., for downstream signaling, 6, 12, 24, and 48 hours) to find the earliest time point with a maximal specific effect.

Q7: How do I determine the optimal incubation time for different types of assays? A7: The optimal time varies based on the assay's endpoint:

  • Receptor Binding Assays: The goal is to reach equilibrium. For [3H]this compound, association kinetic studies showed that equilibrium is approached within 60 minutes in whole cells and may take up to 4 hours in membrane preparations.[3]

  • Second Messenger Assays (e.g., Calcium, cAMP): These are typically rapid events. A short pre-incubation with the antagonist (15-30 minutes) is usually sufficient before stimulation with an agonist for a few minutes.[7][8]

  • Protein Phosphorylation Assays (e.g., mTOR, ERK): These events occur further downstream. Published protocols have used incubation times ranging from 3 hours to 24 hours.[1] A time-course experiment is highly recommended to capture the peak phosphorylation signal.

  • Gene Expression/Cell Viability Assays: These are long-term endpoints and often require incubation for 24 to 72 hours to observe significant changes.[6]

Q8: My results suggest this compound is behaving as a non-competitive antagonist. Is this expected? A8: Yes, some studies have reported that this compound can exhibit a noncompetitive-like mode of antagonism.[9] This means that in addition to shifting the agonist dose-response curve to the right, it may also decrease the maximum achievable response. This is an important factor to consider when analyzing your data and does not necessarily indicate an experimental artifact.

Data Presentation

Table 1: Binding Affinity of this compound and Related Compounds at the Human OX1 Receptor

Compound Assay Format Parameter Value (nM) Cell Line Reference
[3H]this compound Whole Cell Kd 5.03 ± 0.31 CHO-K1-OX1 [3][4]
[3H]this compound Membrane (SPA) Kd 3.76 ± 0.45 CHO-K1-OX1 [3][4]
SB-334867 Whole Cell Ki 99 ± 18 CHO-K1-OX1 [3][5]
SB-408124 Whole Cell Ki 57 ± 8.3 CHO-K1-OX1 [3][5]
Orexin-A Whole Cell Ki 318 ± 158 CHO-K1-OX1 [3][4]

| Orexin-B | Whole Cell | Ki | 1516 ± 597 | CHO-K1-OX1 |[3][4] |

Experimental Protocols

Protocol 1: Whole-Cell Radioligand Binding Assay This protocol is adapted from methodologies described for determining the binding affinity of ligands at the OX1 receptor expressed in CHO cells.[3]

  • Cell Plating: Culture CHO-K1-OX1 cells overnight in 96-well plates.

  • Preparation: Discard the culture medium.

  • Incubation: Add 250 µL of binding buffer (150 mM NaCl, 20 mM HEPES, 0.5% BSA, pH 7.4) containing [3H]this compound (e.g., 3 nM for competition assays) and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plates for 60 minutes at 25°C.

  • Washing: Terminate the assay by washing the cells three times with 250 µL of ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Lysis & Counting: Lyse the cells with 0.1 M NaOH and measure the bound radioactivity using a scintillation counter. Non-specific binding is determined in the presence of a high concentration (e.g., 3 µM) of a potent, unlabeled OX1 antagonist like SB-408124.[3]

Protocol 2: Calcium Mobilization Functional Assay This protocol outlines a typical procedure to measure the antagonistic effect of this compound on orexin-A-induced calcium flux.

  • Cell Plating: Plate CHO-DG44 cells stably expressing the OX1 receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells and add buffer containing various concentrations of this compound or vehicle control. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR). Measure baseline fluorescence, then add an orexin-A agonist (at a concentration that elicits a submaximal response, e.g., EC80).

  • Data Acquisition: Immediately monitor the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.

Visualizations

Orexin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OX1R OX1 Receptor Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves OrexinA Orexin-A (Agonist) OrexinA->OX1R Binds SB674042 This compound (Antagonist) SB674042->OX1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates mTOR mTOR Pathway Ca_ER->mTOR Activates PKC->mTOR Activates Experimental_Workflow cluster_prep Assay Preparation cluster_incubation Antagonist Incubation cluster_stimulation Agonist Stimulation cluster_readout Data Acquisition cluster_legend *Incubation Time T₁ Optimization cluster_legend2 **Incubation Time T₂ A 1. Plate Cells (e.g., CHO-K1-OX1) B 2. Incubate Overnight A->B C 3. Prepare Reagents (this compound, Agonist) D 4. Pre-incubate with this compound (Time: T₁*) C->D E 5. Add Orexin Agonist (Time: T₂**) D->E F 6. Measure Signal (e.g., Fluorescence, Radioactivity) E->F G 7. Analyze Data (IC₅₀ / Kᵢ Determination) F->G T1_desc Binding Assays: 60-240 min Functional Assays: 15-30 min Downstream Assays: 3-24 hr T2_desc Typically short for 2nd messenger assays

References

Validation & Comparative

A Comparative Analysis of Orexin-1 Receptor Antagonists: SB-674042 versus SB-334867

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent non-peptide, selective orexin-1 receptor (OX1) antagonists: SB-674042 and SB-334867. Both compounds have been instrumental in elucidating the physiological roles of the orexin system, particularly in areas of sleep, appetite, and addiction. This document synthesizes key experimental data on their binding affinities, selectivity, and functional antagonism to offer an objective performance comparison.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound and SB-334867, derived from in vitro studies.

Table 1: Binding Affinity at the Human Orexin-1 Receptor (OX1)

CompoundAssay FormatRadioligandKd (nM)Ki (nM)
This compound Whole Cell[3H]this compound5.03 ± 0.31[1][2][3]-
Membrane SPA[3H]this compound3.76 ± 0.45[1][2]-
SB-334867 Whole Cell[3H]this compound-99 ± 18[1][2]
Membrane SPA[3H]this compound-38.7 ± 3.6[1]

Kd: Dissociation constant; Ki: Inhibition constant; SPA: Scintillation Proximity Assay.

Table 2: Functional Antagonism and Selectivity

CompoundFunctional AssaypKB (OX1)Kb (nM) (OX1)Kb (nM) (OX2)Selectivity (OX1 vs. OX2)
This compound Calcium Mobilization-1.1 ± 0.1[1]129 ± 15[1]>100-fold[1]
SB-334867 Calcium Mobilization7.27 ± 0.04 (vs. Orexin-A)[4]27.8 ± 2.6[1]1704 ± 266[1]~50-fold[1][2][5]

pKB: Negative logarithm of the antagonist equilibrium dissociation constant; Kb: Antagonist equilibrium dissociation constant.

Analysis of Performance

Based on the presented data, this compound demonstrates a higher affinity and greater selectivity for the OX1 receptor compared to SB-334867. In radioligand binding assays using membranes, this compound has a Kd of 3.76 nM[1][2]. In functional calcium mobilization assays, this compound is a more potent antagonist with a Kb of 1.1 nM and exhibits over 100-fold selectivity for OX1 over the orexin-2 (OX2) receptor[1]. In contrast, SB-334867, the first selective non-peptide OX1 antagonist, displays a Ki of 38.7 nM in membrane binding assays and a Kb of 27.8 nM in functional assays, with approximately 50-fold selectivity for OX1 over OX2[1][6].

The higher potency and selectivity of this compound make it a more precise tool for investigating the specific functions of the OX1 receptor, minimizing potential off-target effects on the OX2 receptor. It is also available as a tritiated radioligand ([3H]this compound), which is invaluable for detailed binding studies[1][2]. However, it is important to note that the hydrochloride salt of SB-334867 has been reported to be hydrolytically unstable, which could be a confounding factor in experimental studies[6][7].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for the OX1 receptor and a typical experimental workflow for characterizing antagonists.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R OX1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) OX1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ ER->Ca_cyto Releases Ca_ER Ca2+ Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Orexin_A Orexin-A Orexin_A->OX1R Binds & Activates Antagonist This compound or SB-334867 Antagonist->OX1R Binds & Blocks

Caption: Orexin-1 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay (SPA) cluster_functional Calcium Mobilization Assay (FLIPR) Cell_Culture 1. Culture CHO cells stably expressing human OX1 receptor Membrane_Prep 2. Prepare cell membranes (for binding assay) Cell_Culture->Membrane_Prep Cell_Plating 2. Plate cells (for functional assay) Cell_Culture->Cell_Plating Incubation_Bind 3. Incubate membranes with [3H]this compound and varying concentrations of test compound (e.g., SB-334867) Membrane_Prep->Incubation_Bind Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-3AM) Cell_Plating->Dye_Loading Detection_Bind 4. Detect scintillation counts to measure radioligand binding Incubation_Bind->Detection_Bind Analysis_Bind 5. Calculate Ki values Detection_Bind->Analysis_Bind Incubation_Func 4. Pre-incubate cells with varying concentrations of antagonist (this compound/SB-334867) Dye_Loading->Incubation_Func Stimulation 5. Stimulate with Orexin-A and measure fluorescence changes Incubation_Func->Stimulation Analysis_Func 6. Calculate pKB / Kb values Stimulation->Analysis_Func

Caption: Workflow for antagonist characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and SB-334867.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the compounds to the OX1 receptor.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor are cultured under standard conditions.

    • For membrane-based assays, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay[1].

  • Scintillation Proximity Assay (SPA):

    • Cell membranes are incubated with a specific concentration of the radioligand, [3H]this compound.

    • A range of concentrations of the unlabeled competitor compound (e.g., SB-334867) is added to the incubation mixture.

    • The reaction is carried out in a buffer solution at room temperature for a defined period to reach equilibrium[1].

    • Wheat germ agglutinin-coated SPA beads are added, which bind to the cell membranes. When the radioligand is bound to the receptor on the membrane, it is in close enough proximity to the bead to excite the scintillant, producing a light signal that is detected by a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Data are analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation[8].

Functional Assays (Calcium Mobilization)

These assays measure the ability of the antagonists to block the functional response (intracellular calcium release) induced by an agonist (Orexin-A).

  • Cell Culture and Plating:

    • CHO cells stably expressing the human OX1 or OX2 receptor are seeded into 96- or 384-well microplates and grown to confluence[4].

  • Fluorescent Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-3AM or Fluo-4AM, in a buffer solution for approximately 60 minutes at 37°C[4]. This allows the dye to enter the cells.

  • Antagonist Incubation and Agonist Stimulation:

    • The dye-containing solution is removed, and cells are washed.

    • Cells are then pre-incubated with varying concentrations of the antagonist (this compound or SB-334867) or vehicle for a set period (e.g., 30 minutes)[4].

    • The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • An EC80 concentration of the agonist (Orexin-A) is added to the wells, and the resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time[4].

  • Data Analysis:

    • The antagonist's effect is measured as the inhibition of the agonist-induced calcium response.

    • Concentration-response curves are generated, and the data are fitted to determine the IC50 of the antagonist.

    • The Schild equation is used to calculate the pKB or Kb value, which represents the antagonist's equilibrium dissociation constant in a functional system[9].

References

A Head-to-Head Comparison of SB-674042 and Suvorexant for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the orexin system's role in sleep, wakefulness, and other neurological processes, the choice of a selective antagonist is critical. This guide provides a detailed comparison of two prominent orexin receptor antagonists: SB-674042, a highly selective OX1 receptor antagonist, and suvorexant, a dual OX1/OX2 receptor antagonist. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

Introduction to the Compounds

This compound is a potent and highly selective non-peptide antagonist of the orexin-1 (OX1) receptor.[1][2] Its selectivity makes it an invaluable tool for dissecting the specific physiological functions mediated by the OX1 receptor, as opposed to the OX2 receptor.

Suvorexant , marketed as Belsomra®, is a dual orexin receptor antagonist (DORA) that blocks both OX1 and OX2 receptors.[3][4] It is clinically approved for the treatment of insomnia.[5][6] Its mechanism of action involves the inhibition of the wakefulness-promoting neuropeptides orexin-A and orexin-B, thereby facilitating the transition to and maintenance of sleep.[3][7]

Orexin Signaling Pathway

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[8] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is selective for OX2R.[9] Activation of these receptors, primarily coupled through Gq and/or Gi/o proteins, leads to a cascade of intracellular events, including the mobilization of intracellular calcium, that ultimately promote and sustain wakefulness.[10][11] Both this compound and suvorexant act by competitively blocking the binding of orexin peptides to their respective receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antagonist Action Orexin Peptides Orexin Peptides OX1R OX1 Receptor Orexin Peptides->OX1R Orexin-A OX2R OX2 Receptor Orexin Peptides->OX2R Orexin-A & B Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2+ Ca²⁺ Mobilization IP3->Ca2+ induces Wakefulness Wakefulness Ca2+->Wakefulness promotes This compound This compound This compound->OX1R blocks Suvorexant Suvorexant Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Caption: Orexin signaling pathway and antagonist intervention points.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound and suvorexant based on published in vitro and in vivo data.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity
ParameterThis compoundSuvorexantReference(s)
Target(s) Orexin-1 Receptor (OX1R)Orexin-1 (OX1R) & Orexin-2 (OX2R) Receptors[1],[3]
Binding Affinity (Kd) 3.76 nM (for human OX1R)Not explicitly stated as Kd, see Ki[12][13]
Binding Affinity (Ki) Not explicitly stated as Ki, see Kd0.55 nM (for human OX1R), 0.35 nM (for human OX2R)[14]
IC50 3.76 nM (for OX1R)Not explicitly stated[15]
Selectivity >100-fold for OX1R over OX2RDual antagonist[12]
Functional Activity (Kb) 8.7 ± 0.8 nM (at human OX1R)65 nM (at human OX1R), 41 nM (at human OX2R)[14],[4]
Table 2: In Vivo Efficacy in Preclinical Models
SpeciesModelThis compound EffectSuvorexant EffectReference(s)
Rat Sleep/Wake EEGNot widely reportedDose-dependent decrease in active wake and increase in SWS and REM sleep (10, 30, 100 mg/kg, p.o.)[16]
Mouse Fear ConditioningReduces contextual and cued fear freezing responses (0.3 nM/0.3 μL, i.c.v.)Not reported in this context[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.

Objective: To measure the direct interaction of this compound or suvorexant with human orexin receptors.

Materials:

  • CHO-K1 cells stably expressing human OX1R or OX2R.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand: [³H]this compound for OX1R or a suitable radiolabeled dual antagonist for suvorexant competition assays.

  • Test compounds: this compound and suvorexant.

  • Non-specific binding control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., 10 µM suvorexant).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest cultured cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound or suvorexant).

    • For total binding, add only the radioligand and assay buffer.

    • For non-specific binding, add the radioligand and a high concentration of a non-radiolabeled competitor.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency (Kb) of this compound and suvorexant in blocking orexin-A-induced calcium signaling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A (agonist).

  • Test compounds: this compound and suvorexant.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for approximately 1 hour.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the antagonist (this compound or suvorexant). Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a fixed concentration of orexin-A (typically the EC80 concentration) to all wells simultaneously. The instrument will measure the fluorescence intensity before and after the addition of the agonist in real-time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the agonist-induced calcium response against the concentration of the antagonist. Determine the IC50 value for the antagonist. Calculate the functional antagonist constant (Kb) using the Schild equation or a simplified Cheng-Prusoff-like equation for functional antagonism.

cluster_0 Cell Culture & Preparation cluster_1 Antagonist Treatment cluster_2 Agonist Stimulation & Data Acquisition cluster_3 Data Analysis A Seed cells expressing OX1R or OX2R B Load cells with calcium-sensitive dye A->B C Pre-incubate with This compound or Suvorexant B->C D Add Orexin-A (agonist) C->D E Measure fluorescence change (FLIPR) D->E F Determine IC50 E->F G Calculate Kb F->G

References

A Comparative Analysis of Orexin Receptor Antagonists: SB-674042 vs. Almorexant

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sleep disorder research and the broader field of neuroscience, the orexin system presents a critical target for therapeutic intervention. Orexin A and B, neuropeptides that regulate wakefulness, are central to this system, acting upon two G protein-coupled receptors: orexin 1 (OX1) and orexin 2 (OX2). This guide provides a detailed comparison of two notable orexin receptor antagonists, SB-674042 and almorexant, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, selectivity, and experimental underpinnings.

Efficacy and Selectivity: A Quantitative Comparison

The fundamental difference between this compound and almorexant lies in their receptor selectivity. This compound is a potent and highly selective antagonist for the OX1 receptor, whereas almorexant acts as a dual antagonist, targeting both OX1 and OX2 receptors. This divergence in selectivity dictates their distinct pharmacological profiles and potential therapeutic applications.

Binding Affinity and Functional Potency

The following tables summarize the binding affinity (Kd/Ki) and functional inhibitory concentrations (IC50) of both compounds, providing a clear quantitative comparison of their interaction with orexin receptors.

Table 1: Binding Affinity of this compound and Almorexant

CompoundReceptorKd / Ki (nM)Citation
This compound OX13.76 - 5.03[1][2]
OX2-
Almorexant OX11.3[3]
OX20.17[3]

Table 2: Functional Potency (IC50) of this compound and Almorexant

CompoundReceptorIC50 (nM)Selectivity (fold)Citation
This compound OX13.76>100-fold vs OX2[1][4]
OX2531[1][4]
Almorexant OX1-Dual Antagonist
OX2-

This compound demonstrates a high affinity for the OX1 receptor, with reported Kd values in the low nanomolar range.[1][2] Its IC50 value for OX1 is 3.76 nM, while for OX2 it is 531 nM, confirming its greater than 100-fold selectivity for OX1.[1][4] In contrast, almorexant is a potent dual antagonist with high affinity for both receptors, exhibiting a Kd of 1.3 nM for OX1 and a significantly higher affinity for OX2 with a Kd of 0.17 nM.[3]

In Vivo Efficacy and Clinical Findings

The differing receptor profiles of this compound and almorexant lead to distinct in vivo effects. Almorexant, as a dual orexin receptor antagonist (DORA), has been extensively studied for its sleep-promoting properties.

Almorexant: A Sleep-Promoting Agent

Clinical trials have demonstrated that almorexant effectively promotes sleep in humans.[5][6] Studies in patients with primary insomnia showed that almorexant produced dose-dependent improvements in sleep maintenance, as measured by a significant reduction in wake time after sleep onset (WASO) and an increase in total sleep time (TST).[7][8][9] For instance, a dose of 200 mg resulted in a significant decrease in objective WASO compared to placebo.[8][9] In vivo studies in animal models corroborate these findings, showing that almorexant dose-dependently increases both REM and non-REM sleep and decreases wakefulness.[6][10][11] Interestingly, research suggests that the antagonism of the OX2 receptor is sufficient to induce sleep.[5][6][10] Despite its efficacy, the clinical development of almorexant was discontinued due to concerns regarding elevated liver enzymes.[12]

This compound: An OX1-Selective Tool

As a selective OX1 antagonist, this compound's primary role has been as a research tool to elucidate the specific functions of the OX1 receptor. In vivo studies have shown that this compound can reduce conditioned fear responses in mice.[1] While not primarily developed as a hypnotic, somnolence has been reported as a potential side effect at higher doses, suggesting some role of OX1 antagonism in arousal.[13] Further research in zebrafish larvae indicated that this compound can lower locomotor activity.[14]

Experimental Protocols

The characterization of these compounds relies on a variety of established experimental procedures.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor. The general protocol involves:

  • Membrane Preparation: Cells expressing the target orexin receptor (e.g., CHO cells) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-SB-674042 for OX1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or almorexant).

  • Separation: The bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 value of the test compound, which is then converted to a Ki or Kd value to represent its binding affinity.[2]

Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the ability of a compound to block the intracellular signaling cascade initiated by the natural ligand (orexin A or B). A common method is the calcium mobilization assay:

  • Cell Culture: Cells stably expressing the orexin receptor of interest are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound or almorexant).

  • Agonist Stimulation: The natural agonist, orexin A, is added to the cells to stimulate the receptor.

  • Signal Detection: Activation of the OX1 receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence.

  • Data Analysis: The ability of the antagonist to inhibit the orexin A-induced calcium signal is quantified to determine its IC50 value.[2]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_A_B Orexin A / Orexin B OX1R OX1 Receptor Orexin_A_B->OX1R binds OX2R OX2 Receptor Orexin_A_B->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation SB_674042 This compound SB_674042->OX1R inhibits Almorexant Almorexant Almorexant->OX1R Almorexant->OX2R inhibits Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Membranes (OX1/OX2 expressing cells) B2 Incubate: Membranes + Radioligand + Antagonist B1->B2 B3 Filter & Wash (Separate bound/free) B2->B3 B4 Scintillation Counting (Measure bound radioactivity) B3->B4 B5 Calculate Ki/Kd B4->B5 F1 Culture Cells (OX1/OX2 expressing) F2 Load with Calcium-sensitive Dye F1->F2 F3 Pre-incubate with Antagonist F2->F3 F4 Stimulate with Orexin-A F3->F4 F5 Measure Fluorescence (Intracellular Ca2+) F4->F5 F6 Calculate IC50 F5->F6

References

Cross-Validation of SB-674042 Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of SB-674042, a selective orexin-1 receptor (OX1R) antagonist, with the phenotypic characteristics of OX1R genetic knockout animal models. By juxtaposing data from both pharmacological blockade and genetic deletion, this document aims to offer a deeper understanding of the role of the OX1R in various physiological and behavioral processes, thereby aiding in the validation of this receptor as a therapeutic target.

Introduction to this compound and OX1R Knockout Models

The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of diverse physiological functions, including wakefulness, appetite, and reward-seeking behaviors.[1] Targeted modulation of this system holds therapeutic promise for a range of disorders.

This compound is a potent and selective non-peptide antagonist of the OX1R.[2] It exhibits high affinity for the human OX1R and over 100-fold selectivity against the OX2R.[2] Its utility as a research tool lies in its ability to acutely and reversibly block OX1R signaling, allowing for the investigation of the receptor's role in specific circuits and behaviors.

OX1R Knockout (KO) Models are genetically engineered animals, typically mice, in which the gene encoding the OX1R is permanently inactivated. These models provide a valuable tool to understand the lifelong consequences of the absence of OX1R function, offering insights into its developmental and chronic physiological roles.

This guide will cross-validate the findings from studies using this compound with the reported phenotypes of OX1R KO mice, providing a robust assessment of the on-target effects of this pharmacological agent.

Comparative Data on Efficacy and Phenotype

The following tables summarize the key findings from studies on this compound and OX1R knockout models across various functional domains.

Table 1: In Vitro Binding Affinity and Potency of this compound
ParameterSpeciesReceptorValueReference
KiHumanOX1R3.6 nM[3]
KiRatOX1R3.2 nM[3]
Selectivity (OX1R vs. OX2R)Human->100-fold[2]
Functional Antagonism (IC50)HumanOX1R56 ± 9 nM[4]
Table 2: Behavioral Phenotypes of OX1R Knockout Mice vs. Effects of this compound
Behavioral DomainOX1R Knockout PhenotypeReported Effects of this compound/OX1R AntagonistsReferences
Anxiety Increased anxiety-like behavior.[5]Anxiolytic effects of OX1R antagonists observed in rodent models of stress.[6][5][6]
Mood/Depression Altered depression-like behavior, context-dependent.[5]OX1R antagonists show mixed effects, with some studies suggesting potential antidepressant-like properties.[5][6][5][6]
Social Behavior Reduced social interaction.[5]Limited direct studies with this compound; however, the orexin system is implicated in social cognition.[5]
Locomotion Slightly decreased spontaneous locomotor activity.[5] Conditional knockout in dopaminergic neurons increases novelty-induced locomotion.[7][8]This compound has been reported to not affect locomotion at therapeutic doses.[9][5][7][8][9]
Sensorimotor Gating Decreased prepulse inhibition, suggesting impaired sensorimotor gating.[5]Limited direct studies with this compound.[5]
Reward & Addiction Reduced self-administration of drugs of abuse (cocaine, cannabinoids) and reinstatement of drug-seeking behavior.[6]OX1R antagonists like SB-334867 reduce drug-seeking behavior and withdrawal symptoms.[1][6][1][6]
Sleep/Wakefulness Almost normal sleep-wake cycle.[10]Selective OX1R antagonists generally do not have hypnotic effects.[3][3][10]

Signaling Pathways and Experimental Workflows

Orexin-A Signaling Through OX1R and its Blockade

The following diagram illustrates the canonical signaling pathway of orexin-A through the Gq-coupled OX1R, leading to intracellular calcium mobilization, and how this compound acts as a competitive antagonist to block this pathway.

G cluster_membrane Cell Membrane OX1R OX1R Gq Gq protein OX1R->Gq Activates OrexinA Orexin-A OrexinA->OX1R Binds and Activates SB674042 This compound SB674042->OX1R Competitively Binds and Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Orexin-A signaling cascade via OX1R and its inhibition by this compound.

Experimental Workflow for Cross-Validation

The logical workflow for comparing the effects of a pharmacological antagonist with a genetic knockout model is depicted below.

G cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach WildType Wild-Type Animal SB674042_admin Administer this compound WildType->SB674042_admin Behavioral_Pharm Behavioral & Physiological Phenotyping SB674042_admin->Behavioral_Pharm Comparison Compare & Contrast Phenotypes Behavioral_Pharm->Comparison OX1R_KO OX1R Knockout Animal Behavioral_Genetic Behavioral & Physiological Phenotyping OX1R_KO->Behavioral_Genetic Behavioral_Genetic->Comparison Validation Target Validation Comparison->Validation

Caption: Workflow for cross-validating pharmacological and genetic models.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of novel ligands to orexin receptors.[3]

  • Objective: To determine the binding affinity (Ki) of this compound for the OX1R.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human OX1R.

    • [3H]this compound (radioligand).

    • Unlabeled this compound (for competition).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Scintillation cocktail.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound in the assay buffer.

    • The incubation is carried out at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold assay buffer to remove non-specific binding.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Behavioral Phenotyping: Open Field Test

This protocol is a standard method for assessing locomotor activity and anxiety-like behavior in rodents.[7][8]

  • Objective: To measure spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with automated tracking software. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the test.

    • Each mouse is placed individually in the center of the open field arena.

    • Activity is recorded for a set duration (e.g., 10-30 minutes).

    • Parameters measured include:

      • Total distance traveled.

      • Time spent in the center zone vs. the periphery.

      • Number of entries into the center zone.

      • Rearing frequency.

    • The arena is cleaned thoroughly between each trial to eliminate olfactory cues.

Behavioral Phenotyping: Social Interaction Test

This protocol is used to evaluate social behavior in rodents.[5]

  • Objective: To assess the propensity of a mouse to interact with a novel conspecific.

  • Apparatus: A three-chambered box. The test mouse can move freely between the chambers. One side chamber contains a wire cage with a novel "stranger" mouse, while the other side chamber contains an empty wire cage.

  • Procedure:

    • Habituation Phase: The test mouse is allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Phase: A stranger mouse is placed in one of the wire cages. The test mouse is returned to the center chamber and allowed to explore all three chambers for another set period (e.g., 10 minutes).

    • The time the test mouse spends in the chamber with the stranger mouse versus the empty cage is recorded and analyzed.

Conclusion

References

Navigating Orexin-1 Receptor Antagonism: A Comparative Guide to SB-674042

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental performance of SB-674042, a potent and selective orexin-1 (OX1) receptor antagonist, with other relevant compounds. The data presented is collated from multiple studies to aid in the assessment of its reliability and reproducibility for research and development purposes.

Quantitative Performance Comparison of Orexin-1 Receptor Antagonists

The following tables summarize the binding affinity and functional antagonism of this compound in comparison to other known OX1 receptor antagonists. These values are crucial for evaluating the potency and selectivity of the compounds.

Table 1: Binding Affinity (Kd, Ki) of Orexin-1 Receptor Antagonists

CompoundAssay TypePreparationRadioligandKd (nM)Ki (nM)Source(s)
This compound SaturationCHO-K1_OX1 whole cells[3H]this compound5.03 ± 0.31-[1][2]
This compound Saturation (SPA)CHO-K1_OX1 membranes[3H]this compound3.76 ± 0.45-[1][2]
SB-334867CompetitionCHO-K1_OX1 whole cells[3H]this compound-99 ± 18[2]
SB-334867Competition (SPA)CHO-K1_OX1 membranes[3H]this compound-38 ± 3.6[2]
SB-408124CompetitionCHO-K1_OX1 whole cells[3H]this compound-57 ± 8.3[2]
SB-408124Competition (SPA)CHO-K1_OX1 membranes[3H]this compound-27 ± 4.1[2]
SB-410220CompetitionCHO-K1_OX1 whole cells[3H]this compound-19 ± 4.5[2]
SB-410220Competition (SPA)CHO-K1_OX1 membranes[3H]this compound-4.5 ± 0.2[2]
SuvorexantCompetitionHEK 293T cells[3H]this compound-100 ± 24[3]

SPA: Scintillation Proximity Assay

Table 2: Functional Antagonism (IC50, Kb) of Orexin-1 Receptor Antagonists

CompoundAssay TypeCell LineAgonistIC50 (nM)Kb (nM)Selectivity (OX1 vs OX2)Source(s)
This compound Calcium MobilizationCHO-DG44-OX1Orexin-A3.761.1 ± 0.1>100-fold[1][4]
SB-334867Calcium MobilizationCHO-DG44-OX1Orexin-A--~50-fold[1]
SB-408124Calcium MobilizationCHO-DG44-OX1Orexin-A-21.7~50-fold[1][5]
SB-410220Calcium MobilizationCHO-DG44-OX1Orexin-A-8.7~50-fold[1][5]
SuvorexantIP1 AccumulationHEK 293T cellsOrexin-A100 ± 24-Dual Antagonist[3]
JH112IP1 AccumulationHEK 293T cellsOrexin-A18 ± 3--[3]

Orexin-1 Receptor Signaling Pathway

The orexin-1 receptor (OX1R) is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, orexin-A, the receptor primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7][8] This signaling pathway is central to the excitatory effects of orexin-A in neurons.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq/11 OX1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response SB674042 This compound SB674042->OX1R Blocks

Orexin-1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

Reproducibility of experimental results is critically dependent on strict adherence to standardized protocols. Below are detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Cell/Membrane Preparation (e.g., CHO-K1_OX1 cells) incubation Incubation (Radioligand + Competitor + Cells/Membranes) prep->incubation separation Separation of Bound/Free Ligand (Filtration or SPA) incubation->separation detection Detection (Scintillation Counting) separation->detection analysis Data Analysis (Calculate Kd, Ki, Bmax) detection->analysis

Workflow for a typical radioligand binding assay.

Protocol: [3H]this compound Whole Cell Binding Assay [1]

  • Cell Culture: Chinese hamster ovary (CHO)-K1 cells stably expressing the human OX1 receptor are cultured overnight in 96-well plates.

  • Incubation: The culture medium is discarded, and cells are incubated in a buffer containing 150 mM NaCl, 20 mM HEPES, and 0.5% bovine serum albumin (pH 7.4) for 60 minutes at 25°C.

  • Saturation Studies: Cells are incubated with a range of concentrations of [3H]this compound (e.g., 0.2–24 nM) in a total assay volume of 250 μl.

  • Competition Studies: For determining the affinity of unlabeled compounds, a fixed concentration of [3H]this compound is co-incubated with varying concentrations of the competitor drug.

  • Non-specific Binding: Determined in the presence of a high concentration of a potent, unlabeled ligand (e.g., 3 μM SB-408124).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed by non-linear regression to determine Kd and Bmax. Competition binding data are analyzed to determine the Ki.

Protocol: [3H]this compound Membrane-Based Scintillation Proximity Assay (SPA) [1]

  • Membrane Preparation: Membranes from CHO-K1_OX1 cells are prepared and coupled to SPA beads.

  • Incubation: A suspension of bead-membrane complex is incubated with [3H]this compound (e.g., 5 nM) in a 96-well plate. The final protein concentration is typically around 7.5 μ g/well .

  • Non-specific Binding: Determined as above.

  • Detection: Plates are incubated at room temperature for 4 hours before being counted on a TopCount scintillation counter. In SPA, only radioligand bound to the receptor on the bead will generate a detectable signal, eliminating the need for a physical separation step.

  • Data Analysis: Similar to the whole-cell binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cell_plating Cell Plating (e.g., CHO-DG44-OX1 cells) dye_loading Loading with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading antagonist_incubation Pre-incubation with Antagonist (e.g., this compound) dye_loading->antagonist_incubation agonist_stimulation Agonist Stimulation (e.g., Orexin-A) antagonist_incubation->agonist_stimulation fluorescence_reading Fluorescence Measurement (FLIPR) agonist_stimulation->fluorescence_reading data_analysis Data Analysis (Calculate IC₅₀, Kb) fluorescence_reading->data_analysis

Workflow for a typical calcium mobilization assay.

Protocol: FLIPR-based Calcium Mobilization Assay [1][9]

  • Cell Culture: CHO-DG44 cells stably transfected with the human OX1 receptor are seeded into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is measured before the automated addition of a fixed concentration of an agonist (e.g., orexin-A).

  • Fluorescence Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve of the antagonist. The Kb value can be derived using the Cheng-Prusoff equation.

Factors Influencing Reproducibility and Reliability

The consistency of experimental outcomes with this compound and other orexin antagonists is paramount. Several factors can influence the reproducibility and reliability of the data presented:

  • Cell Line and Passage Number: The expression level of the OX1 receptor can vary between cell passages, affecting binding capacity and the magnitude of functional responses. Consistent use of a specific cell line and monitoring of passage number are crucial.

  • Reagent Quality: The purity and stability of the radioligand, competitor compounds, and agonists are critical. Degradation can lead to inaccurate affinity and potency measurements.

  • Assay Conditions: Strict control over incubation times, temperatures, buffer composition, and cell densities is necessary to ensure consistent results.

  • Instrumentation: Proper calibration and maintenance of equipment such as scintillation counters and FLIPR instruments are essential for accurate data acquisition.

  • Data Analysis: The choice of model for curve fitting (e.g., one-site vs. two-site binding) and the method for calculating kinetic parameters can influence the final reported values.

The data for this compound appears consistent across the cited studies, with Kd and Kb values in the low nanomolar range, demonstrating its high affinity and potency for the OX1 receptor.[1][2][4] Its high selectivity over the OX2 receptor is also a consistently reported feature.[1] When comparing data for different compounds from various publications, it is important to consider the specific experimental conditions detailed in each study.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of SB-674042, a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of SB-674042, a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). Orexin signaling is implicated in a variety of physiological processes, including wakefulness, feeding behavior, and reward pathways, making OX1R an attractive target for therapeutic intervention in various disorders. This document summarizes key experimental data, details the methodologies used, and presents visual representations of relevant pathways and workflows to facilitate a clear understanding of the compound's activity in different experimental settings.

Data Presentation: In Vitro vs. In Vivo Potency

The potency of this compound has been characterized using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data obtained from these studies, allowing for a direct comparison of its efficacy at the molecular, cellular, and whole-organism levels.

In Vitro Potency of this compound
ParameterValueSpecies/Cell LineAssay TypeReference
Kd 3.76 ± 0.45 nMHuman (CHO cells)[3H]-SB-674042 Radioligand Binding (Membrane)[1]
Kd 5.03 ± 0.31 nMHuman (CHO cells)[3H]-SB-674042 Radioligand Binding (Whole Cell)[1]
Kb 1.1 ± 0.1 nMHuman (CHO cells)Calcium Mobilization Assay[2]
IC50 3.76 nMHuman OX1RNot Specified
Selectivity >100-foldHuman OX1R vs. OX2RCalcium Mobilization Assay[1][2]
In Vivo Potency of this compound

No specific ED50 values for this compound in rodent models for behavioral outcomes like feeding, sleep, or analgesia were identified in the public domain literature reviewed. The available in vivo data demonstrates a dose-dependent effect on locomotor activity in a non-mammalian model.

Animal ModelDoses TestedEffectAssay TypeReference
Zebrafish Larvae 12.5 µM and 25 µMSignificant reduction in locomotor activityBehavioral Tracking[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key in vitro assays used to determine the potency of this compound.

Radioligand Binding Assay

This assay measures the affinity of a ligand (this compound) for its receptor (OX1R) by quantifying the binding of a radiolabeled form of the ligand.

Materials:

  • CHO cell membranes expressing human OX1R

  • [3H]-SB-674042 (radioligand)

  • Unlabeled this compound (for competition assays)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]-SB-674042 and varying concentrations of unlabeled this compound in the assay buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the unlabeled compound.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist (this compound) to block the intracellular calcium release induced by an agonist of the OX1R.

Materials:

  • CHO cells stably expressing human OX1R

  • Orexin-A (agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: CHO-OX1R cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will increase its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Orexin-A is added to the wells to stimulate the OX1R.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium mobilization is quantified to determine its functional antagonist potency (Kb or IC50).

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers Release Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to SB674042 This compound SB674042->OX1R Antagonizes

Caption: Orexin-1 Receptor (OX1R) Signaling Pathway.

start Start prepare_membranes Prepare Cell Membranes (Expressing OX1R) start->prepare_membranes incubate Incubate Membranes with [3H]-SB-674042 & Unlabeled this compound prepare_membranes->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Determine Kd, Ki) quantify->analyze end End analyze->end

Caption: In Vitro Radioligand Binding Assay Workflow.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Cell Culture (OX1R expressing cells) invitro_assay Binding or Functional Assay (e.g., Radioligand Binding, Ca2+ Mobilization) invitro_start->invitro_assay invitro_data Quantitative Data (Kd, IC50, Kb) invitro_assay->invitro_data invivo_data Quantitative Data (e.g., ED50, Dose-Response) invitro_data->invivo_data Comparison of Potency invivo_start Animal Model Selection (e.g., Rodent, Zebrafish) invivo_assay Behavioral or Physiological Assay (e.g., Feeding, Locomotion, Sleep) invivo_start->invivo_assay invivo_assay->invivo_data

Caption: Comparison of In Vitro and In Vivo Evaluation.

References

A Comparative Guide to the Antagonism of SB-674042 at the Orexin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of SB-674042 with a known competitive antagonist, Almorexant, at the orexin-1 (OX1) receptor. The central focus of this comparison is the analysis of their mode of antagonism as determined by Schild analysis, a critical tool in receptor pharmacology. While the initial query sought to confirm the competitive antagonism of this compound, experimental evidence robustly indicates a noncompetitive-like mode of action. This guide will therefore elucidate the distinction and present the supporting data for both this compound and a competitive counterpart.

Understanding Competitive vs. Noncompetitive Antagonism

In receptor pharmacology, the distinction between competitive and noncompetitive antagonism is fundamental. A competitive antagonist binds to the same site on the receptor as the endogenous agonist in a reversible manner. This means that the antagonist's inhibitory effect can be overcome by increasing the concentration of the agonist. In a Schild analysis, this is characterized by parallel rightward shifts in the agonist dose-response curve with no change in the maximum response, yielding a Schild plot with a slope of 1.[1][2]

Conversely, a noncompetitive antagonist binds to the receptor at a different site (an allosteric site) or binds to the same site in an irreversible or slowly reversible manner. This type of antagonism reduces the maximal effect of the agonist, and its inhibitory effect cannot be completely surmounted by increasing the agonist concentration.[3] A Schild analysis of a noncompetitive antagonist will typically result in a Schild plot with a slope of less than 1 and a depression of the maximal agonist response.

Comparative Analysis of this compound and Almorexant

This compound is a potent and selective non-peptide antagonist of the orexin-1 receptor.[4] However, functional assays have demonstrated that it exhibits a noncompetitive-like mode of antagonism.[5] For a direct comparison, we will use Almorexant, a dual OX1/OX2 receptor antagonist that has been shown to act as a competitive antagonist at the human OX1 receptor.[3][6]

Quantitative Comparison of Antagonist Properties
ParameterThis compoundAlmorexantReference
Mode of Antagonism at OX1R Noncompetitive-likeCompetitive[3][5]
pA2 / pKb at hOX1R Not applicable (noncompetitive)8.6[3][6]
Schild Plot Slope at hOX1R Less than 1Approximately 1.0[3][6]
Binding Affinity (Kd/Ki) at hOX1R Kd = 5.03 nMKd = 1.3 nM[3][4]

Note: The pA2 value is a measure of the potency of a competitive antagonist and is only valid when the Schild plot slope is equal to 1.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro functional assays, such as [3H]inositol phosphates ([3H]IP) accumulation assays and calcium mobilization assays, performed in cell lines stably expressing the human orexin-1 receptor (hOX1R).

Schild Analysis using [3H]Inositol Phosphates Accumulation Assay

This protocol outlines the general steps for conducting a Schild analysis to determine the mode of antagonism of a test compound at the OX1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human OX1 receptor are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.

  • Labeling: The cells are labeled by incubating them overnight with [3H]myo-inositol in an inositol-free medium. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.

  • Antagonist Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the antagonist (e.g., this compound or Almorexant) or vehicle for a specified period (e.g., 30 minutes) in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist Stimulation: A cumulative concentration-response curve to the agonist (e.g., orexin-A) is then generated in the absence and presence of the different antagonist concentrations.

  • Measurement of [3H]IP Accumulation: The incubation is stopped, and the cells are lysed. The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography. The radioactivity of the eluted [3H]IPs is then quantified by liquid scintillation counting.

  • Data Analysis:

    • Agonist concentration-response curves in the absence and presence of the antagonist are plotted.

    • The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

    • The slope of the Schild plot and the x-intercept (which gives the pA2 value for a competitive antagonist) are determined by linear regression.[7]

Visualizing Experimental Workflow and Signaling Pathways

Schild Analysis Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A CHO-hOX1R Cell Culture B Cell Plating A->B C [3H]myo-inositol Labeling B->C D Antagonist Pre-incubation (e.g., this compound or Almorexant) C->D E Orexin-A Stimulation (Cumulative Concentration-Response) D->E F [3H]IP Accumulation E->F G Quantify [3H]IPs F->G H Calculate Dose Ratios (DR) G->H I Construct Schild Plot (log(DR-1) vs log[Antagonist]) H->I J Determine Slope and pA2 I->J

Caption: Workflow for Schild analysis using a [3H]IP accumulation assay.

Orexin-1 Receptor Signaling Pathway

G Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response SB674042 This compound (Noncompetitive Antagonist) SB674042->OX1R Binds allosterically or pseudo-irreversibly Almorexant Almorexant (Competitive Antagonist) Almorexant->OX1R Competes with Orexin-A

Caption: Simplified signaling pathway of the Orexin-1 receptor.

References

Unveiling the Insurmountable Antagonism of SB-674042: A Comparative Guide for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological properties of tool compounds is paramount for robust experimental design and interpretation. This guide provides a comprehensive assessment of the insurmountable antagonism of SB-674042, a potent and selective orexin-1 receptor (OX1R) antagonist, in functional assays. We present a comparative analysis with other notable OX1R antagonists, supported by experimental data and detailed protocols.

This compound distinguishes itself as a high-affinity, non-peptide antagonist of the human OX1 receptor.[1][2] Its utility as a research tool is underscored by its high selectivity of over 100-fold for the OX1R compared to the orexin-2 receptor (OX2R).[1] A key characteristic of its functional activity is a noncompetitive-like, or insurmountable, mode of antagonism. This implies that increasing concentrations of the agonist cannot fully overcome the inhibitory effect of this compound, resulting in a depression of the maximal agonist response.[3]

Comparative Analysis of OX1R Antagonists

To contextualize the performance of this compound, this guide provides a comparative overview with other well-characterized selective OX1R antagonists: SB-334867, SB-408124, and SB-410220. The following tables summarize their binding affinities and functional potencies in key in vitro assays.

Table 1: Comparative Binding Affinities of OX1R Antagonists
CompoundReceptorAssay FormatParameterValue (nM)Reference
This compound Human OX1RWhole Cell SaturationKd5.03 ± 0.31[1]
Human OX1RMembrane SPAKd3.76 ± 0.45[1]
SB-334867Human OX1RWhole Cell CompetitionKi99 ± 18[2]
Human OX1RMembrane CompetitionKi38 ± 3.6[2]
SB-408124Human OX1RWhole Cell CompetitionKi57 ± 8.3[2]
Human OX1RMembrane CompetitionKi27 ± 4.1[2]
SB-410220Human OX1RWhole Cell CompetitionKi19 ± 4.5[2]
Human OX1RMembrane CompetitionKi4.5 ± 0.2[2]

SPA: Scintillation Proximity Assay

Table 2: Functional Antagonism of OX1R Antagonists in Calcium Mobilization Assays
CompoundReceptorCell LineFunctional AssayParameterValue (nM)Reference
This compound Human OX1RCHOCalcium Mobilization (FLIPR)Kb1.1 ± 0.1[1]
SB-334867Human OX1RCHOCalcium Mobilization (FLIPR)Kb27.8 ± 2.6[1]
SB-408124Human OX1RCHOCalcium Mobilization (FLIPR)Kb21.7 ± 2.3[1]
SB-410220Human OX1RCHOCalcium Mobilization (FLIPR)Kb8.7 ± 0.8[1]

CHO: Chinese Hamster Ovary; FLIPR: Fluorometric Imaging Plate Reader

Insurmountable Antagonism in Functional Assays

Schild analysis of this compound in functional assays measuring inositol phosphate (IP) formation, a downstream signaling event of OX1R activation, reveals a noncompetitive-like mode of antagonism.[3] Unlike competitive antagonists which cause a parallel rightward shift in the agonist concentration-response curve (CRC), this compound produces a rightward shift accompanied by a significant reduction in the maximal response to the agonist, orexin-A. This depression of the Emax is a hallmark of insurmountable antagonism. Similar noncompetitive-like profiles are observed for SB-334867 and SB-408124 in this assay.[3]

Experimental Methodologies

Radioligand Binding Assays

Detailed protocols for radioligand binding assays with [3H]-SB-674042 to determine binding affinity (Kd) and for competition binding assays to determine the inhibitory constants (Ki) of other antagonists are extensively described in the literature.[1][2] These assays are typically performed using whole cells or membrane preparations from CHO cells stably expressing the human OX1 receptor.

Functional Assay: Calcium Mobilization using FLIPR

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an OX1R agonist.

Materials:

  • CHO cells stably expressing the human OX1 receptor (CHO-hOX1R)

  • Cell culture medium (e.g., MEM-Alpha medium with 10% fetal calf serum and 400 µg/ml G418)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluo-3 AM or Fluo-4 AM calcium indicator dye

  • Probenecid

  • Tyrode's buffer or Hank's Balanced Salt Solution (HBSS) with HEPES

  • Orexin-A (agonist)

  • This compound and other test antagonists

  • Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

  • Cell Plating: Seed CHO-hOX1R cells into black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-3 AM) and 2.5 mM probenecid in an appropriate assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Cell Washing: Wash the cells multiple times (typically 3-4 times) with assay buffer containing probenecid to remove extracellular dye.

  • Antagonist Incubation: Add varying concentrations of this compound or other antagonists to the wells and incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading and establish a baseline.

    • Add a fixed concentration of orexin-A to all wells to stimulate the OX1 receptors.

    • Continuously measure the fluorescence signal for several minutes to capture the peak increase in [Ca2+]i.

  • Data Analysis: The antagonist potency (Kb or IC50) is determined by plotting the peak fluorescence response against the antagonist concentration and fitting the data to a four-parameter logistic equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the orexin signaling pathway and the experimental workflow for assessing antagonism.

Orexin_Signaling_Pathway OX1R OX1 Receptor Gq Gq Protein OX1R->Gq Activates OrexinA Orexin-A OrexinA->OX1R Binds & Activates SB674042 This compound SB674042->OX1R Binds & Blocks (Insurmountable) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Downstream Downstream Cellular Responses Ca_cyto->Downstream Triggers

Caption: Orexin-1 Receptor Signaling Pathway.

Experimental_Workflow start Start plate_cells Plate CHO-hOX1R Cells in 96/384-well plates start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) incubate_overnight->load_dye wash_cells Wash Cells to Remove Extracellular Dye load_dye->wash_cells add_antagonist Add this compound or Alternative Antagonists wash_cells->add_antagonist incubate_antagonist Incubate (5-30 min) add_antagonist->incubate_antagonist flipr Place Plate in FLIPR & Measure Baseline incubate_antagonist->flipr add_agonist Add Orexin-A (Agonist) to Stimulate Cells flipr->add_agonist measure_fluorescence Measure Fluorescence Change (Intracellular Ca²⁺) add_agonist->measure_fluorescence analyze_data Analyze Data: - Concentration-Response Curves - Determine K_b / IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Calcium Mobilization Assay.

References

A Comparative Benchmarking Guide to SB-674042 and Other Commercially Available OX1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the orexin 1 (OX1) receptor antagonist, SB-674042, with other commercially available selective OX1 antagonists. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their in vitro and in vivo studies.

Introduction to Orexin 1 Receptor Antagonism

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1 and OX2, is a key regulator of wakefulness, reward, and feeding behavior. Selective antagonism of the OX1 receptor is a promising therapeutic strategy for a variety of disorders, including substance abuse, anxiety, and certain types of obesity. This compound is a potent and selective, non-peptide antagonist of the OX1 receptor. This guide benchmarks its performance against other widely used, commercially available OX1 antagonists.

Quantitative Comparison of OX1 Antagonists

The following table summarizes the key in vitro pharmacological parameters of this compound and other selected commercially available OX1 receptor antagonists. Data has been compiled from various published studies.

CompoundTargetAssay FormatKi (nM)IC50 (nM)Selectivity (fold) OX1 vs OX2Reference(s)
This compound Human OX1Membrane SPA26.9-~100[1]
Human OX1Whole Cell57->100[1][2]
Human OX1--3.76~100[3]
Human OX2--531-[3]
SB-334867 Human OX1Membrane SPA38-~50[2][4]
Human OX1Whole Cell99-~50[4]
Human OX1--->50[5]
SB-408124 Human OX1Membrane27-~50[6]
Human OX1Whole Cell57-~50[6]
Human OX1--->50[2]
GSK-1059865 Human OX1Radioligand Binding3.6-44
Rat OX1Radioligand Binding3.2--

SPA: Scintillation Proximity Assay

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for the OX1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to the OX1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human OX1 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [³H]-SB-674042 or [¹²⁵I]-Orexin A.

  • Unlabeled test compounds (e.g., this compound, SB-334867).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Culture OX1-expressing cells to high density. Harvest the cells, lyse them by homogenization in a hypotonic buffer, and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd).

    • Serial dilutions of the unlabeled test compound.

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol outlines a method to assess the functional antagonism of OX1 receptor activation by measuring changes in intracellular calcium concentration.

Objective: To determine the potency (IC50) of a test compound to inhibit orexin-A-induced calcium mobilization in cells expressing the OX1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human OX1 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Orexin-A (agonist).

  • Test compounds (antagonists).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the OX1-expressing cells into microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compound (antagonist) to the wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes).

  • Calcium Measurement: Place the microplate into the FLIPR instrument.

  • Agonist Addition: The instrument will add a fixed concentration of the agonist (orexin-A, typically the EC80 concentration) to all wells simultaneously.

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each well. Plot the percentage of inhibition of the orexin-A response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Orexin 1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the OX1 receptor. Orexin-A binding to the Gq-coupled OX1 receptor leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. OX1 antagonists, such as this compound, block the initial binding of orexin-A, thereby inhibiting this downstream signaling.[7][8]

Orexin_Signaling_Pathway OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R Binds Gq Gq protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Antagonist This compound (Antagonist) Antagonist->OX1R Blocks

Caption: Orexin 1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare OX1 Receptor Membranes start->prepare_membranes assay_setup Set up Assay Plate: - Radioligand - Test Compound - Membranes prepare_membranes->assay_setup incubate Incubate to Reach Equilibrium assay_setup->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - IC50 Determination - Ki Calculation count->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for SB-674042

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds like SB-674042 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent and selective non-peptide orexin OX1 receptor antagonist.[1]

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.

Handling:

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

  • Do not eat, drink, or smoke in areas where chemicals are handled.[2]

Storage:

  • Store this compound at +4°C.

  • Stock solutions can be stored at -80°C for up to two years or -20°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must comply with all institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Identification and Segregation

Properly categorizing and separating chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, leak-proof container.

    • Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should also be placed in this container.[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible liquid waste container.[2] Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2][3]

Step 2: Containerization and Labeling

Properly containing and labeling waste is a critical safety measure.

  • Containers: Use containers that are chemically compatible with the waste they hold and are in good condition, free from leaks.[3][4] Keep containers securely closed except when adding waste.[2][3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" or "Chemical Waste"

    • The primary hazards (e.g., "Toxic")

    • The accumulation start date (the date the first waste was added to the container)[5]

Step 3: Storage of Waste

Designate a specific area within the laboratory for the accumulation of hazardous waste.

  • Store incompatible waste types separately to prevent dangerous reactions.[5][6]

  • Utilize secondary containment, such as a larger bin or tray, to contain any potential spills.[4][6]

  • Ensure the storage area is well-ventilated.[4]

Step 4: Final Disposal

  • Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink or in the regular trash.[2][4][6]

  • Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.[2]

  • Documentation: Maintain detailed records of all waste generated and disposed of, as this is a key component of regulatory compliance.[5]

Quantitative Data for this compound

PropertyValueSource
Molecular Weight448.51 g/mol
FormulaC₂₄H₂₁FN₄O₂S
Kd3.76 nM
IC₅₀ (OX1)3.76 nM[1]
IC₅₀ (OX2)531 nM[1]
Solubility in DMSOUp to 100 mM
Solubility in EthanolUp to 100 mM

Signaling Pathway of this compound

This compound acts as a selective antagonist of the orexin 1 receptor (OX1R). Orexin-A, the natural ligand, binds to OX1R, initiating a signaling cascade that can, in some cells, lead to the activation of the mTOR pathway.[1] this compound blocks this interaction, thereby inhibiting the downstream effects of orexin-A binding.

SB674042_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R SB674042 This compound SB674042->OX1R Blocks mTOR_Pathway mTOR Pathway Activation OX1R->mTOR_Pathway Activates

Mechanism of this compound as an OX1 receptor antagonist.

Experimental Protocols

While specific disposal protocols were not found, the biological activity of this compound has been characterized in several key experiments:

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Kd) of [³H]-SB-674042 to the human orexin-1 receptor.

  • Methodology:

    • CHO-DG44 cells stably expressing the human OX1 receptor were used.

    • Cell membranes were prepared and incubated with varying concentrations of [³H]-SB-674042.

    • Nonspecific binding was determined in the presence of a high concentration of an unlabeled competitor.

    • The amount of bound radioligand was quantified using a scintillation counter.

    • Saturation binding data were analyzed to calculate the Kd and Bmax values.[7]

2. Calcium Mobilization Assay:

  • Objective: To assess the functional antagonism of this compound.

  • Methodology:

    • CHO-DG44 cells stably expressing the OX1 receptor were loaded with a calcium-sensitive fluorescent dye.

    • Cells were pre-incubated with this compound.

    • Orexin-A was added to stimulate the receptor.

    • Changes in intracellular calcium concentration were measured using a fluorometer.

    • The ability of this compound to inhibit the orexin-A-induced calcium mobilization was quantified to determine its functional antagonist potency.

By adhering to these general yet critical procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling SB-674042

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active molecules like SB-674042. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can confidently handle this compound while minimizing risks and ensuring the integrity of your work.

This compound is a potent and selective non-peptide orexin OX1 receptor antagonist.[1] While the Safety Data Sheet (SDS) from one supplier indicates that the substance does not meet the criteria for hazardous classification under certain regulations, it is prudent to treat all research compounds with a high degree of caution.[2] Another supplier advises considering the material hazardous until more information is available.[3] Therefore, a comprehensive approach to safety, encompassing robust personal protective equipment (PPE) protocols, meticulous handling procedures, and compliant disposal methods, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent accidental exposure to this compound through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable, solid-front lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: Class II biological safety cabinet for all cell culture work.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A clear and structured operational plan is crucial for the safe management of this compound within the laboratory. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow for Handling this compound A Receiving and Inspection B Storage A->B Store at +4°C C Preparation of Stock Solutions B->C Weighing in fume hood D Experimental Use C->D Dilution for assays E Decontamination D->E After experiment completion F Waste Disposal D->F Dispose of contaminated materials E->F Segregate waste

Operational Workflow for Handling this compound

1. Receiving and Inspection:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • If the container is compromised, implement spill control procedures immediately and contact your institution's Environmental Health and Safety (EHS) department.

  • Wear appropriate PPE when handling the package.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area. The recommended storage temperature is +4°C.[1]

  • Keep the container tightly sealed to prevent contamination and degradation.

3. Preparation of Stock Solutions:

  • All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Use a dedicated, calibrated balance for weighing.

  • This compound is soluble in DMSO and ethanol up to 100 mM.[1] When preparing stock solutions, add the solvent slowly to the solid to minimize aerosolization.

4. Experimental Use:

  • Conduct all experiments involving this compound in a designated area.

  • When performing cell-based assays, handle all cell cultures and reagents within a Class II biological safety cabinet to maintain sterility and protect the user.

5. Decontamination:

  • Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with this compound.

  • Use an appropriate deactivating solution, such as a 10% bleach solution followed by a rinse with 70% ethanol and then water.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused/Expired Compound - Collect in a clearly labeled, sealed, and chemically compatible container. - Dispose of through a certified hazardous waste vendor. - Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed hazardous waste container. - Label as "Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.
Aqueous Waste - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.

Experimental Protocol: Calcium Mobilization Assay for OX1 Receptor Antagonism

This protocol outlines a method to assess the antagonist activity of this compound on the orexin 1 (OX1) receptor by measuring changes in intracellular calcium levels. Orexin receptors, being G-protein coupled receptors (GPCRs), can signal through the Gq pathway, leading to the release of intracellular calcium upon activation.[4]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Orexin-A (agonist).

  • This compound (antagonist).

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed the CHO-OX1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 20-30 minutes).

  • Agonist Stimulation and Fluorescence Reading:

    • Place the plate in the fluorescence plate reader.

    • Add a fixed concentration of Orexin-A to all wells to stimulate the OX1 receptors.

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Record data kinetically over a period of 1-2 minutes.

Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound by comparing the calcium response in the presence of the antagonist to the control (agonist alone).

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

Orexin 1 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the orexin 1 receptor, which is coupled to the Gq protein. Activation of this pathway leads to an increase in intracellular calcium, the signal measured in the experimental protocol.

Simplified Orexin 1 Receptor (OX1R) Signaling Pathway cluster_0 Simplified Orexin 1 Receptor (OX1R) Signaling Pathway Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Activates SB674042 This compound SB674042->OX1R Inhibits Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers

Simplified Orexin 1 Receptor (OX1R) Signaling Pathway

By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with handling potent compounds like this compound, ensuring a safe and productive laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.